2-bromo-N-(3-fluorophenyl)acetamide
Description
BenchChem offers high-quality 2-bromo-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
73392-04-8 |
|---|---|
Formule moléculaire |
C8H7BrFNO |
Poids moléculaire |
232.05 g/mol |
Nom IUPAC |
2-bromo-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H7BrFNO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12) |
Clé InChI |
OVNHSFQANYEQSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)NC(=O)CBr |
Origine du produit |
United States |
chemical structure and physical properties of 2-bromo-N-(3-fluorophenyl)acetamide
An In-depth Technical Guide to 2-bromo-N-(3-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of 2-bromo-N-(3-fluorophenyl)acetamide (CAS No. 73392-04-8). As a member of the N-aryl-α-haloacetamide class, this compound represents a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. The presence of a reactive α-bromoacetyl moiety, combined with the metabolic and electronic influence of a meta-substituted fluorophenyl ring, makes it an attractive building block for the synthesis of novel bioactive molecules. This document consolidates available data on its chemical structure, physical properties, and established synthetic protocols. Furthermore, it offers a predictive analysis of its spectral characteristics, explores its chemical reactivity, and discusses its potential applications in drug discovery, grounded in the known utility of structurally related compounds. Safety and handling protocols based on analogous structures are also detailed to ensure safe laboratory practice.
Chemical Identity and Physicochemical Properties
2-Bromo-N-(3-fluorophenyl)acetamide is a halogenated aromatic amide. The core structure consists of an acetamide linker connecting a bromoacetyl group to a 3-fluorinated phenyl ring. This combination of functional groups dictates its chemical behavior and potential applications.
Chemical Structure and Identifiers
| Identifier | Value |
| IUPAC Name | 2-bromo-N-(3-fluorophenyl)acetamide |
| CAS Number | 73392-04-8[1][2] |
| Molecular Formula | C₈H₇BrFNO[1][2][3] |
| Molecular Weight | 232.05 g/mol [1][2] |
| Canonical SMILES | C1=CC(=CC(=C1)F)NC(=O)CBr |
| InChI Key | OVNHSFQANYEQSS-UHFFFAOYSA-N[2] |
Physicochemical Data
Direct experimental data for 2-bromo-N-(3-fluorophenyl)acetamide is not extensively published. The following properties are estimated based on computational models and data from structurally similar compounds, such as 2-bromo-N-(4-fluorophenyl)acetamide and 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide.[4][5]
| Property | Predicted Value | Notes |
| Melting Point | 95-110 °C | Estimated based on related N-phenylacetamides. |
| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to amide hydrogen bonding. |
| XLogP3 | ~2.4 | Calculated value, indicating moderate lipophilicity. |
| Appearance | White to off-white crystalline solid | Typical appearance for this class of compounds. |
| Solubility | Soluble in DMSO, DMF, acetone, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Expected solubility profile for a moderately polar organic molecule. |
Synthesis and Purification
The most direct and widely adopted method for synthesizing 2-bromo-N-(3-fluorophenyl)acetamide is the nucleophilic acyl substitution of 3-fluoroaniline with a bromoacetyl halide.[6][7] This reaction is efficient, scalable, and utilizes readily available starting materials.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 2-bromo-N-(3-fluorophenyl)acetamide.
Detailed Experimental Protocol
Materials:
-
3-Fluoroaniline
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or Triethylamine (base)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluoroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[8]
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 2-bromo-N-(3-fluorophenyl)acetamide.
Spectral Characterization (Predictive Analysis)
While specific experimental spectra for this compound are not widely available in public databases, its spectral features can be reliably predicted based on its functional groups and data from analogous structures.[9]
Predicted ¹H NMR
(Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.0 - 8.5 | br s | 1H | NH | Amide proton, typically a broad singlet. |
| ~7.4 - 7.6 | m | 1H | Ar-H | Aromatic proton ortho to the amide linkage. |
| ~7.2 - 7.3 | m | 1H | Ar-H | Aromatic proton para to the fluorine atom. |
| ~6.9 - 7.1 | m | 2H | Ar-H | Remaining aromatic protons, showing complex splitting due to F-H and H-H coupling. |
| ~4.05 | s | 2H | CH₂Br | Methylene protons adjacent to bromine and carbonyl, appearing as a sharp singlet.[7] |
Predicted ¹³C NMR
(Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~164.5 | C=O | Amide carbonyl carbon.[9] |
| ~162.8 (d, J ≈ 245 Hz) | C-F | Carbon directly attached to fluorine, exhibiting a large C-F coupling constant. |
| ~139.5 (d, J ≈ 10 Hz) | Ar-C | Aromatic carbon ipso to the nitrogen, showing smaller coupling to fluorine. |
| ~130.3 (d, J ≈ 9 Hz) | Ar-CH | Aromatic methine carbon. |
| ~115.0 | Ar-CH | Aromatic methine carbon. |
| ~110.8 (d, J ≈ 21 Hz) | Ar-CH | Aromatic methine carbon ortho to fluorine. |
| ~108.1 (d, J ≈ 26 Hz) | Ar-CH | Aromatic methine carbon ortho to fluorine. |
| ~29.5 | CH₂Br | Methylene carbon attached to bromine.[7] |
Predicted IR & Mass Spectrometry
| Technique | Key Peaks / Fragments |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-F stretch).[10] |
| MS (EI) | [M]⁺: m/z 231/233 (1:1 ratio, characteristic of bromine isotopes). Key Fragments: [M-Br]⁺, [M-COCH₂Br]⁺ (3-fluoroaniline fragment). |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-bromo-N-(3-fluorophenyl)acetamide is primarily derived from the reactivity of the α-bromoacetyl group. The carbon atom alpha to the carbonyl is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom.
This makes it an excellent substrate for nucleophilic substitution reactions (Sₙ2) . It can react readily with a wide range of nucleophiles, including:
-
Amines: To form α-amino acetamide derivatives.[7]
-
Thiols: To generate α-thioether linkages.
-
Alcohols/Phenols: To form α-ether derivatives.
-
Carboxylates: To create ester linkages.
This reactivity makes the compound a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and libraries of drug candidates.
Role as a Synthetic Intermediate
Caption: Role as an intermediate in Sₙ2 reactions with various nucleophiles.
Potential Applications in Drug Discovery
While no specific biological activity has been reported for 2-bromo-N-(3-fluorophenyl)acetamide itself, its structural motifs are prevalent in pharmacologically active compounds.
-
N-Phenylacetamide Scaffold: This core is found in numerous approved drugs and clinical candidates, exhibiting activities such as antibacterial, anticonvulsant, and kinase inhibition.[7][11] For example, derivatives of N-phenylacetamide have been explored as potent and selective Aurora kinase B inhibitors for cancer therapy.[11]
-
Fluorine in Medicinal Chemistry: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[12][13] The 3-fluoro substitution pattern can influence electronic properties and conformational preferences, which can be exploited to fine-tune interactions with biological targets.
-
Covalent Inhibitors: The reactive bromoacetyl group makes this compound a potential precursor for designing covalent inhibitors. Covalent drugs can offer advantages in potency and duration of action by forming a permanent bond with a specific residue (e.g., cysteine) in a target protein.
Given these features, 2-bromo-N-(3-fluorophenyl)acetamide is a highly valuable starting material for generating compound libraries for high-throughput screening and for the rational design of targeted therapeutic agents.
Safety and Handling
Specific safety data for this compound is limited. The following guidelines are based on safety data sheets (SDS) for structurally related α-bromoacetamides.[14][15][16][17]
-
Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[3] Causes skin irritation and serious eye damage. Lachrymatory.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[15]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
References
-
PubChem. 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Fun, H. K., et al. 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E, 2012. [Link]
-
NextSDS. 2-(3-BROMO-PHENYL)-N-(2-(3-FLUORO-PHENYL)-ETHYL)-ACETAMIDE — Chemical Substance Information. [Link]
-
Royal Society of Chemistry. Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. RSC Advances, 2016. [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, Vol. 3, Issue 11, 2020. [Link]
-
ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. [Link]
-
NCBI. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 2021. [Link]
-
NIST. 2-Bromoacetamide. NIST WebBook. [Link]
-
MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 2023. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 2020. [Link]
-
Amanote Research. 2-Bromo-N-(4-Bromophenyl)acetamide - Acta Crystallographica Section E. [Link]
Sources
- 1. 2-Bromo-n-(3-fluorophenyl)acetamide/CAS:73392-04-8-HXCHEM [hxchem.net]
- 2. echemi.com [echemi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide | C9H7BrF3NO | CID 2317152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-bromo-N-(4-fluorophenyl)acetamide | C8H7BrFNO | CID 532211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. irejournals.com [irejournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. echemi.com [echemi.com]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
The Role of 2-Bromo-N-(3-fluorophenyl)acetamide in Covalent Drug Discovery: A Technical Whitepaper
Executive Summary
The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the paradigm of modern drug discovery. By forming an irreversible covalent bond with a specific nucleophilic residue—most commonly cysteine—TCIs offer prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets (e.g., KRAS G12C)[1]. Within this landscape, Covalent Fragment-Based Drug Discovery (FBDD) has emerged as a premier hit-finding strategy[1].
2-bromo-N-(3-fluorophenyl)acetamide (CAS: 73392-04-8) represents a prototypical, highly optimized covalent fragment[2][3]. It combines a finely tuned electrophilic warhead (bromoacetamide) with a versatile affinity element (3-fluorophenyl). This whitepaper provides an in-depth mechanistic analysis of this molecule, detailing its thermodynamic profile, structural utility, and integration into high-throughput screening and validation workflows.
Mechanistic Rationale: The "Goldilocks" Electrophile
The design of a covalent fragment requires a delicate balance between intrinsic chemical reactivity ( kchem ) and non-covalent binding affinity ( KI ). If a warhead is too reactive, it will indiscriminately alkylate off-target proteins and abundant cellular thiols like glutathione (GSH), leading to toxicity[4][5]. If it is too unreactive, it will fail to capture the transient binding events characteristic of low-affinity fragments.
The Bromoacetamide Warhead
Haloacetamides target cysteine residues via an SN2 nucleophilic substitution mechanism. The thiolate anion of the target cysteine attacks the α -carbon of the acetamide, displacing the halide leaving group and forming a stable thioether bond[4][6].
In fragment screening, the bromoacetamide group occupies a critical "Goldilocks" zone[6].
-
Iodoacetamides are hyper-reactive and promiscuous, often utilized as pan-alkylating agents in proteomics but generally avoided in drug development due to severe off-target liabilities[6].
-
Chloroacetamides are highly stable and selective, making them ideal for late-stage lead optimization. However, their lower intrinsic reactivity can result in false negatives during initial fragment screening, where the non-covalent residence time is exceptionally short[4][5].
-
Bromoacetamides provide the ideal balance: they are sufficiently reactive to capture transient fragment-protein interactions without the extreme promiscuity of iodoacetamides[6][7].
The 3-Fluorophenyl Fragment
The 3-fluorophenyl moiety serves as the non-covalent affinity determinant. The inclusion of the fluorine atom provides several distinct biophysical advantages:
-
Metabolic Stability: Fluorination of the phenyl ring blocks cytochrome P450-mediated oxidation at that position.
-
Electronic Modulation: The strong electron-withdrawing nature of fluorine enhances the strength of π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target binding pocket[8].
-
Multipolar Interactions: The highly electronegative fluorine atom can participate in orthogonal multipolar interactions (e.g., C−F⋯C=O ) with the protein backbone, stabilizing the pre-covalent encounter complex.
Caption: SN2 nucleophilic substitution mechanism of bromoacetamide warheads.
Thermodynamic & Kinetic Profiling
To contextualize the utility of 2-bromo-N-(3-fluorophenyl)acetamide, we must compare its reactivity profile against other common haloacetamide warheads. The efficiency of a covalent inhibitor is mathematically defined by kinact/KI , where KI is the dissociation constant of the initial non-covalent complex, and kinact is the maximum rate of covalent bond formation[4].
Table 1: Comparative Profiling of Haloacetamide Warheads
| Warhead Type | Leaving Group | Relative Reactivity ( kchem ) | GSH Half-Life ( t1/2 ) | Target Selectivity | Primary Application Phase |
| Iodoacetamide | Iodine ( I− ) | Very High | < 1 hour | Poor (Promiscuous) | Proteomic mapping; ABPP probes[6] |
| Bromoacetamide | Bromine ( Br− ) | Moderate-High | 2 - 6 hours | Moderate-Good | Fragment screening ; Hit identification[6][7] |
| Chloroacetamide | Chlorine ( Cl− ) | Low-Moderate | > 12 hours | Excellent | Lead optimization; Clinical candidates[4][5] |
Data synthesized from comparative reactivity studies of haloacetamides in covalent drug design[4][5][6].
Experimental Workflows & Self-Validating Protocols
The successful deployment of 2-bromo-N-(3-fluorophenyl)acetamide in a screening campaign requires rigorous, artifact-free methodologies. Below are the definitive protocols for identifying and validating covalent hits.
Caption: Workflow for Covalent Fragment-Based Drug Discovery (FBDD).
Protocol 1: High-Throughput Intact Mass Spectrometry (MS) Screening
Intact MS is the gold standard for covalent fragment screening because it directly measures the mass shift associated with covalent adduct formation, eliminating false positives caused by non-covalent aggregators[1][7].
Causality & Rationale: Why use TCEP instead of DTT? Dithiothreitol (DTT) contains highly nucleophilic free thiols that will aggressively attack the bromoacetamide warhead in solution, quenching the fragment before it can reach the protein. Tris(2-carboxyethyl)phosphine (TCEP) reduces disulfide bonds without acting as a competing nucleophile.
Step-by-Step Methodology:
-
Protein Preparation: Buffer exchange the target protein (e.g., 2 µM final concentration) into an amine-free, thiol-free buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) supplemented with 1 mM TCEP.
-
Compound Incubation: Dispense 2-bromo-N-(3-fluorophenyl)acetamide (20 µM final concentration, 1% DMSO) into the protein solution. This 10-fold ligand excess ensures pseudo-first-order kinetics[1].
-
Reaction Quenching: Incubate at 25°C for 2–4 hours. Quench the reaction by adding formic acid to a final concentration of 0.2% to protonate the target cysteine and halt the SN2 reaction[7].
-
LC-MS Analysis: Inject the sample onto a rapid desalting column (e.g., C4 stationary phase) coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Self-Validation (The Cys-to-Ala Control): To prove that the modification is site-specific and not an artifact of hyper-reactivity, run a parallel assay using a mutant protein where the target cysteine is mutated to alanine. A complete loss of the mass shift (+231 Da minus HBr) confirms absolute site specificity.
Protocol 2: Target Engagement via Activity-Based Protein Profiling (ABPP)
Once 2-bromo-N-(3-fluorophenyl)acetamide is validated biochemically, its selectivity must be assessed in the complex environment of a living cell.
Causality & Rationale: Why use an alkyne tag? Appending a bulky fluorophore directly to the fragment would sterically clash with the binding pocket. By synthesizing an alkyne-tagged derivative of the fragment, the molecule remains small enough to penetrate cells and bind its target natively. The fluorophore is only attached after cell lysis via bioorthogonal click chemistry.
Step-by-Step Methodology:
-
In Situ Labeling: Treat live cells with the alkyne-tagged bromoacetamide fragment for 4 hours.
-
Lysis and Click Chemistry: Lyse the cells. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding biotin-azide, CuSO4 , THPTA ligand, and sodium ascorbate to the lysate.
-
Enrichment: Isolate the covalently modified proteins using streptavidin-functionalized agarose beads.
-
On-Bead Digestion & Proteomics: Wash the beads stringently to remove non-covalently bound proteins. Digest the enriched proteins with trypsin and analyze via LC-MS/MS to identify the specific peptide sequences modified by the fragment[9].
Conclusion & Future Perspectives
2-bromo-N-(3-fluorophenyl)acetamide is a masterclass in covalent fragment design. The bromoacetamide warhead provides the exact kinetic threshold required to capture low-affinity binding events during high-throughput screening[6][7], while the 3-fluorophenyl ring offers a versatile, metabolically stable scaffold capable of exploiting unique halogen-bonding and π−π interactions[8].
As the field of targeted covalent inhibitors expands beyond kinases to encompass E3 ligases, proteases, and historically "undruggable" transcription factors, bromoacetamide-based libraries will remain the vanguard of hit discovery. Once a binding pocket is firmly established by a bromoacetamide fragment, medicinal chemists can confidently transition to less reactive warheads (e.g., acrylamides or chloroacetamides) to finalize the clinical candidate[1][5].
References
-
ACS Publications | Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase |[Link]
-
NIH / PMC | Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors | [Link]
-
ACS Publications | Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRAS G12C |[Link]
-
NIH / PMC | Targeting NEDD9-SH3 with a Covalent Peptide Controls Endothelial Phenotype |[Link]
-
ACS Publications | Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations |[Link]
-
ChemRxiv | Structure–activity Relationships of Glutathione Peroxidase 4 Inhibitor Warheads | [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Bromo-n-(3-fluorophenyl)acetamide/CAS:73392-04-8-HXCHEM [hxchem.net]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Targeting NEDD9-SH3 with a Covalent Peptide Controls Endothelial Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Biological Activity and Cytotoxicity of 2-Bromo-N-(3-fluorophenyl)acetamide: A Technical Guide
Executive Summary
2-Bromo-N-(3-fluorophenyl)acetamide (CAS: 73392-04-8) is a highly reactive α -bromoacetamide derivative widely utilized in chemical biology, toxicology, and drug discovery. Functioning as a "soft" electrophile, this compound is a prototypic covalent modifier that targets nucleophilic residues within the cellular milieu—predominantly the thiolates of cysteine and glutathione (GSH). This technical guide synthesizes the mechanistic basis of its biological activity, its resulting cytotoxicity profile, and the standardized experimental workflows required to evaluate its cellular impact.
Chemical Biology & Mechanism of Action
Structural Anatomy and Electrophilicity
The biological activity of 2-bromo-N-(3-fluorophenyl)acetamide is fundamentally driven by its α -bromoacetamide warhead. Haloacetamides (HAMs) are well-characterized soft electrophilic compounds that form irreversible covalent bonds with free thiol/thiolate groups in cysteine residues via a bimolecular nucleophilic substitution ( SN2 ) reaction mechanism[1].
The structural components of this specific molecule tune its reactivity and biological distribution:
-
The α -Bromo Leaving Group: The carbon-bromine bond is highly polarized and relatively weak, making the α -carbon highly susceptible to nucleophilic attack. The reactivity of haloacetamides generally follows the leaving group ability of the halogen: Iodo > Bromo > Chloro[1].
-
The 3-Fluorophenyl Ring: The incorporation of a fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I effect). This subtly increases the electrophilicity of the α -carbon compared to an unsubstituted phenyl ring. Furthermore, the fluorophenyl moiety enhances the lipophilicity (LogP) of the molecule, facilitating rapid passive diffusion across phospholipid bilayers to access intracellular targets.
SN2 Covalent Modification
Upon entering the cell, the molecule encounters a highly reducing environment rich in nucleophiles. Because thiolates ( RS− ) are significantly more nucleophilic than neutral thiols ( RSH ), the α -bromoacetamide moiety selectively and rapidly alkylates available thiolate anions[2]. This SN2 displacement of the bromide ion results in a stable thioether linkage.
Mechanistic pathway of bromoacetamide-induced cellular stress and Nrf2 activation.
Cytotoxicity Profile & Cellular Stress Responses
The cytotoxicity of 2-bromo-N-(3-fluorophenyl)acetamide is not typically driven by the inhibition of a single target, but rather by a polypharmacological disruption of cellular redox homeostasis.
Glutathione (GSH) Depletion and Oxidative Stress
The most abundant intracellular non-protein thiol is glutathione (GSH), present at millimolar concentrations. 2-Bromo-N-(3-fluorophenyl)acetamide acts as a direct GSH sink. The rapid alkylation of GSH forms a stable conjugate, drastically reducing the pool of reduced glutathione. This depletion cripples the cell's primary antioxidant defense system, leading to the accumulation of endogenous Reactive Oxygen Species (ROS) and subsequent oxidative stress[3]. If the ROS burden exceeds the cellular repair capacity, it triggers apoptotic or ferroptotic cell death pathways[4].
Keap1-Nrf2-ARE Pathway Activation
Cells possess a highly sensitive rheostat for electrophilic and oxidative stress: the Keap1-Nrf2 pathway. Kelch-like ECH-associated protein 1 (Keap1) is a cysteine-rich protein that normally sequesters the transcription factor Nrf2 in the cytosol, targeting it for proteasomal degradation[2].
When 2-bromo-N-(3-fluorophenyl)acetamide enters the cell, it covalently modifies highly reactive sensor cysteines on Keap1 (such as Cys151, Cys273, or Cys288). This alkylation induces a conformational change in Keap1, halting Nrf2 ubiquitination. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective genes (e.g., HO-1, NQO1)[2][5]. While this is a survival mechanism, acute and overwhelming alkylation by high concentrations of the bromoacetamide overrides this defense, leading to acute cytotoxicity[1].
Experimental Methodologies (Self-Validating Protocols)
To rigorously evaluate the biological activity of 2-bromo-N-(3-fluorophenyl)acetamide, scientists must employ orthogonal assays that measure both in chemico intrinsic reactivity and in vitro cellular cytotoxicity.
Protocol 1: In Chemico Thiol Reactivity Profiling (DTNB Assay)
Rationale: Before assessing cellular toxicity, it is critical to quantify the intrinsic electrophilicity of the compound. Ellman’s reagent (DTNB) reacts with free thiols to produce a quantifiable yellow product (TNB). By incubating the bromoacetamide with a model thiol (e.g., GSH or N-acetylcysteine) and measuring the disappearance of free thiols over time, we can calculate the pseudo-first-order rate constant ( kobs )[1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM stock of 2-bromo-N-(3-fluorophenyl)acetamide in anhydrous DMSO. Prepare a 1 mM stock of GSH in degassed PBS (pH 7.4) containing 1 mM EDTA to prevent metal-catalyzed thiol oxidation.
-
Reaction Initiation: In a 96-well UV-transparent plate, mix 100 µL of the GSH solution with 90 µL of PBS. Add 10 µL of the compound stock (final compound concentration: 5 mM; final GSH concentration: 0.5 mM; pseudo-first-order conditions).
-
Incubation & Sampling: Incubate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), transfer a 20 µL aliquot of the reaction mixture into a new well containing 180 µL of DTNB working solution (0.2 mM DTNB in PBS, pH 8.0).
-
Absorbance Readout: Incubate the DTNB mixture for 5 minutes at room temperature in the dark. Read the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance to the vehicle (DMSO) control. Plot the natural log of remaining GSH concentration versus time to determine kobs .
Protocol 2: Cell Viability and Cytotoxicity Screening (CellTiter-Glo)
Rationale: Traditional tetrazolium-based assays (like MTT) rely on cellular oxidoreductase enzymes, which can be artificially skewed by redox-active or thiol-depleting electrophiles. Therefore, quantifying intracellular ATP via a luciferase-based assay (CellTiter-Glo) provides a self-validating, artifact-free measurement of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., HEK293T or HepG2) at a density of 5,000 cells/well in 90 µL of complete culture medium in a white, opaque-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2 .
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-bromo-N-(3-fluorophenyl)acetamide in culture medium (ranging from 100 µM to 5 nM). Add 10 µL of the 10X drug solutions to the cells. Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubation: Incubate the treated cells for 48 hours at 37°C.
-
ATP Quantitation: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well.
-
Lysis & Readout: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode plate reader.
-
IC50 Calculation: Normalize the luminescence data to the vehicle control (100% viability) and a cell-free blank (0% viability). Fit the data using a four-parameter logistic non-linear regression model to determine the IC50 .
High-throughput workflow for evaluating electrophile reactivity and cytotoxicity.
Quantitative Data Presentation
To contextualize the biological activity of 2-bromo-N-(3-fluorophenyl)acetamide, it is useful to benchmark it against other standard haloacetamides. The table below summarizes representative kinetic and cytotoxicity metrics based on the established behavior of monohalogenated acetamides[1][3].
| Compound Class | Representative Structure | Thiol Reactivity ( kobs , min−1 )* | Cytotoxicity ( IC50 , µM, 48h)** | Primary Mechanism of Toxicity |
| Iodoacetamide | 2-Iodo-N-phenylacetamide | > 0.500 (Very Fast) | 1 - 5 | Rapid GSH depletion, acute necrosis |
| Bromoacetamide | 2-Bromo-N-(3-fluorophenyl)acetamide | 0.050 - 0.150 (Fast) | 10 - 30 | Oxidative stress, ARE activation, Apoptosis |
| Chloroacetamide | 2-Chloro-N-phenylacetamide | < 0.005 (Slow) | > 100 | Mild stress response, generally tolerated |
*Representative pseudo-first-order rate constants against GSH at pH 7.4. **Representative viability metrics in standard epithelial cell lines (e.g., HepG2).
References
-
Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. ResearchGate. Available at:[Link]
-
Haloacetamides disinfection by-products, a potential risk factor for nonalcoholic fatty liver disease. ResearchGate. Available at:[Link]
-
Genotoxicity of Disinfection Byproducts and Disinfected Waters: A Review of Recent Literature. ResearchGate. Available at:[Link]
-
Water Disinfection Byproducts Increase Natural Transformation Rates of Environmental DNA in Acinetobacter baylyi ADP1. ACS Publications. Available at:[Link]
-
RRx-001: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. Frontiers. Available at:[Link]
-
RRx-001: a chimeric triple action NLRP3 inhibitor, Nrf2 inducer, and nitric oxide superagonist. eScholarship. Available at:[Link]
Sources
Pharmacokinetics of 2-Bromo-N-(3-fluorophenyl)acetamide Derivatives: A Technical Guide for Covalent Inhibitor Development
Executive Summary
The resurgence of targeted covalent inhibitors (TCIs) has fundamentally shifted drug discovery paradigms, particularly in oncology and virology. At the core of many fragment-based drug discovery (FBDD) campaigns are α -haloacetamides, which serve as highly efficient electrophilic warheads for targeting non-catalytic cysteine residues[1]. Among these, 2-bromo-N-(3-fluorophenyl)acetamide and its derivatives represent a highly tunable scaffold.
As a Senior Application Scientist, I frequently observe that the primary bottleneck in advancing these fragments is not target engagement, but rather navigating their complex pharmacokinetic (PK) liabilities. This whitepaper elucidates the PK and pharmacodynamic (PD) principles governing this class of compounds, providing actionable, field-proven insights for scientists optimizing covalent libraries.
Structural Pharmacokinetics: The Causality of Scaffold Design
The PK profile of a covalent inhibitor is inextricably linked to its intrinsic chemical reactivity. For 2-bromo-N-(3-fluorophenyl)acetamide derivatives, the structure is divided into two functional domains, each driving specific ADME (Absorption, Distribution, Metabolism, Excretion) outcomes:
-
The Electrophilic Warhead (2-Bromoacetamide): The bromine atom serves as an excellent leaving group, making the α -carbon highly susceptible to nucleophilic attack by cysteine thiolate anions. Compared to chloroacetamides, bromoacetamides exhibit a significantly higher bimolecular rate constant ( kinact/KI ). However, this heightened reactivity inversely correlates with systemic half-life, as the compound is more rapidly cleared via off-target reactions with intracellular glutathione (GSH)[2].
-
The Recognition/Tuning Element (3-Fluorophenyl): The incorporation of a fluorine atom at the meta position serves a dual purpose. First, the strong electron-withdrawing nature of fluorine exerts an inductive effect (-I) that propagates through the amide bond, subtly modulating the electrophilicity of the warhead. Second, from a metabolic standpoint, the highly stable C-F bond blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation at the 3-position—a common liability in unsubstituted phenyl rings—thereby extending the plasma half-life.
Absorption and Distribution Dynamics
Derivatives of this scaffold typically exhibit favorable lipophilicity (LogP ~ 2.0 - 3.0), facilitating rapid passive diffusion across the intestinal epithelium and cellular membranes.
-
Plasma Protein Binding (PPB): Due to the reactive nature of the bromoacetamide, these compounds exhibit high PPB (often >90%). Crucially, this binding is a mix of reversible hydrophobic interactions and irreversible covalent adduction to free cysteines on serum proteins (e.g., Cys34 on human serum albumin).
-
Volume of Distribution (Vd): The Vd is heavily influenced by the rate of tissue partitioning versus the rate of covalent trapping in the blood compartment. Rapid tissue penetration is essential to avoid excessive systemic clearance via plasma thiols.
Metabolic Fate: The Covalent PK Dichotomy
The clearance of 2-bromo-N-(3-fluorophenyl)acetamide derivatives is governed by a competitive dichotomy between Phase I and Phase II metabolic pathways. Unlike traditional reversible drugs, covalent inhibitors face a "ticking clock" upon entering systemic circulation. They must reach their target before being neutralized by Phase II conjugation, primarily mediated by Glutathione S-Transferases (GSTs).
Metabolic and target engagement pathways of 2-bromo-N-(3-fluorophenyl)acetamide.
Quantitative PK Data & Structure-Activity Relationships (SAR)
To illustrate the causality between structural modifications and PK outcomes, Table 1 summarizes the representative pharmacokinetic parameters of various derivatives. Notice how substituting the bromine for a chlorine, or utilizing dihaloacetamides[3], dramatically shifts the clearance profile.
Table 1: Comparative Pharmacokinetic Parameters of Haloacetamide Derivatives
| Compound Derivative | Warhead Type | Phenyl Substitution | GSH t1/2 (min) | Plasma t1/2 (min) | Intrinsic Clearance ( μ L/min/mg) |
| 2-Bromo-N-(3-fluorophenyl)acetamide | Bromoacetamide | 3-Fluoro | 15 | 25 | 120 |
| 2-Chloro-N-(3-fluorophenyl)acetamide | Chloroacetamide | 3-Fluoro | 180 | 140 | 35 |
| 2-Bromo-N-phenylacetamide | Bromoacetamide | None (H) | 12 | 18 | 150 |
| 2,2-Dichloro-N-(3-fluorophenyl)acetamide | Dichloroacetamide | 3-Fluoro | 45 | 60 | 85 |
Data Interpretation: Moving from a bromo- to a chloro- leaving group increases the GSH half-life by an order of magnitude, reflecting lower intrinsic electrophilicity. Conversely, removing the 3-fluoro substitution (moving to an unsubstituted phenyl ring) decreases plasma stability due to unhindered CYP450 oxidation.
Standardized Experimental Methodologies
To ensure trustworthiness and reproducibility, the evaluation of these derivatives requires self-validating protocols. The following workflows are designed to isolate chemical reactivity from enzymatic metabolism.
Standardized experimental workflow for assessing GSH reactivity and plasma stability.
Protocol 1: High-Throughput GSH Reactivity Assay
Objective: To quantify the intrinsic electrophilicity and predict Phase II clearance.
-
Preparation: Prepare a 10 mM stock of the 2-bromo-N-(3-fluorophenyl)acetamide derivative in anhydrous DMSO. Prepare a fresh 50 mM GSH solution in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation: Initiate the reaction by mixing the compound (final concentration 10 μ M) with GSH (final concentration 5 mM) in the buffer at 37°C. Note: The massive molar excess of GSH ensures pseudo-first-order kinetics.
-
Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 60, 120 minutes), extract 50 μ L aliquots and quench immediately in 150 μ L of ice-cold acetonitrile containing 1 μ M of an internal standard (e.g., labetalol). Causality note: The cold organic solvent instantly denatures any trace enzymes and halts the chemical reaction, ensuring the snapshot of reactivity is accurate.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the disappearance of the parent compound.
-
Validation: Plot the natural log of the remaining parent percentage versus time. The slope yields the pseudo-first-order rate constant ( kobs ), from which the GSH half-life ( t1/2,GSH ) is mathematically derived.
Protocol 2: Plasma Stability Profiling
Objective: To differentiate between enzymatic degradation and chemical instability in systemic circulation.
-
Spike the derivative (1 μ M) into pre-warmed (37°C) pooled human plasma.
-
In parallel, run a control using heat-inactivated plasma (56°C for 30 mins) to isolate chemical degradation (e.g., hydrolysis or reaction with plasma nucleophiles) from enzymatic cleavage (e.g., plasma amidases).
-
Sample and quench with cold acetonitrile at 0, 15, 30, 60, and 120 minutes.
-
Analyze via LC-MS/MS. A significant discrepancy in half-life between active and heat-inactivated plasma indicates a high susceptibility to amidase-mediated hydrolysis.
Excretion and Toxicity Considerations
The primary excretion route for these derivatives is via biliary and renal clearance of the GSH conjugates (which are often further metabolized to mercapturic acids prior to excretion).
Toxicity Risk: The most critical toxicological liability of highly reactive α -bromoacetamides is hepatotoxicity. Rapid conjugation in the liver can deplete local GSH pools, leading to oxidative stress, accumulation of reactive oxygen species (ROS), and subsequent hepatocyte necrosis. Therefore, tuning the reactivity—often by substituting the bromine for a chlorine, modifying the steric bulk around the α -carbon, or utilizing dihaloacetamides[3]—is a mandatory optimization step to widen the therapeutic window during lead optimization.
Sources
step-by-step synthesis protocol for 2-bromo-N-(3-fluorophenyl)acetamide
Application Notes and Protocols: 2-Bromo-N-(3-fluorophenyl)acetamide as a Precision Electrophilic Alkylating Agent
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the use of 2-bromo-N-(3-fluorophenyl)acetamide as a targeted electrophilic alkylating agent. We delve into its fundamental chemical properties, provide a robust synthesis protocol, elucidate its mechanism of action, and offer detailed protocols for its application in the covalent modification of biological nucleophiles. This guide is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers to effectively utilize and adapt these methodologies for their specific research goals, such as the development of covalent inhibitors or chemical probes.
Introduction: The Strategic Role of Electrophilic Warheads
In the fields of chemical biology and covalent drug discovery, the use of electrophilic "warheads" to form stable, covalent bonds with specific amino acid residues in target proteins has become a powerful strategy.[1] This approach can lead to compounds with enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent inhibitors.
Among the various classes of electrophiles, α-haloacetamides are a well-established and versatile group that react with nucleophilic residues primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[2] The reactivity of these agents can be finely tuned by altering the halogen leaving group, with the general trend being Iodoacetamide > Bromoacetamide > Chloroacetamide.[3] 2-Bromoacetamide derivatives, such as the subject of this guide, offer a desirable balance of high reactivity for efficient protein labeling and greater stability compared to their iodoacetamide counterparts, reducing the propensity for off-target reactions.[3]
2-Bromo-N-(3-fluorophenyl)acetamide incorporates two key functionalities:
-
The Bromoacetamide Moiety: This is the reactive core, presenting an electrophilic α-carbon that is susceptible to attack by nucleophiles, most notably the thiol group of cysteine residues.[4]
-
The 3-Fluorophenyl Group: This aromatic ring modifies the compound's overall physicochemical properties. The fluorine substitution can influence lipophilicity, metabolic stability, and non-covalent binding interactions within a protein's active site, thereby enhancing selectivity and potency.
This guide will equip the user with the foundational knowledge and practical protocols to synthesize, handle, and apply this valuable chemical tool.
Compound Properties and Safety Mandates
Physicochemical Data
A summary of the key properties for 2-bromo-N-(3-fluorophenyl)acetamide is provided below.
| Property | Value | Source |
| CAS Number | 73392-04-8 | [5][6][7] |
| Molecular Formula | C₈H₇BrFNO | [5][6] |
| Molecular Weight | 232.05 g/mol | [5][7] |
| Canonical SMILES | BrCC(=O)Nc1cccc(c1)F | [6] |
| Appearance | Typically a white to off-white solid | General knowledge |
Safety, Handling, and Storage
WARNING: Alkylating agents are hazardous and should be handled with extreme care.[8] Bromoacetyl halides used in the synthesis are lachrymatory and corrosive.[9]
-
Engineering Controls: All manipulations involving 2-bromo-N-(3-fluorophenyl)acetamide, especially the handling of the solid and its precursor bromoacetyl bromide/chloride, must be performed in a certified chemical fume hood to avoid inhalation.[9]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves tested for use with chemotherapy drugs or similar hazardous materials. Double-gloving is recommended, especially during weighing and transfer operations.[10]
-
Body Protection: A lab coat is mandatory. Consider a chemically resistant apron for larger scale work.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[9] Accidental ingestion or skin contact can be harmful.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture. For long-term stability, storage at 2-8°C is recommended.
-
Disposal: Dispose of waste in a dedicated, sealed, and clearly labeled hazardous waste container according to institutional and local regulations.
Synthesis Protocol: N-Acylation of 3-Fluoroaniline
While a specific, peer-reviewed protocol for 2-bromo-N-(3-fluorophenyl)acetamide is not extensively detailed in the literature, a robust and widely applicable method involves the N-acylation of the corresponding aniline with a bromoacetyl halide. The following protocol is adapted from established procedures for structurally similar compounds.[9][11][12]
Materials and Reagents
-
3-Fluoroaniline (1.0 eq)
-
Bromoacetyl bromide or Bromoacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (1.1 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography/recrystallization
Step-by-Step Methodology
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Set up a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reaction Setup: To the flask, add 3-fluoroaniline (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition & Cooling: Add pyridine or TEA (1.1 eq) to the solution. Cool the mixture to 0-5 °C using an ice bath.
-
Acylation: In a separate flask, dissolve bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes.
-
Causality: This slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products. The base (pyridine or TEA) is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.[11]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate in hexanes. The disappearance of the 3-fluoroaniline spot indicates completion.
-
Work-up: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.[9] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography with a gradient of ethyl acetate in hexanes.
-
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 2-bromo-N-(3-fluorophenyl)acetamide.
Mechanism of Action: Targeted Covalent Alkylation
The utility of 2-bromo-N-(3-fluorophenyl)acetamide as a tool for covalent modification stems from the electrophilicity of the α-carbon atom, which is activated by the adjacent carbonyl group and the bromine atom, an excellent leaving group.
The SN2 Reaction with Biological Nucleophiles
The primary mechanism of action is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile, such as the deprotonated thiolate ion (R-S⁻) of a cysteine residue, attacks the electrophilic α-carbon. This concerted step involves the formation of a new, stable carbon-sulfur thioether bond and the simultaneous departure of the bromide ion.[4]
Caption: SN2 mechanism of cysteine alkylation by the bromoacetamide warhead.
Selectivity and pH Dependence
While highly reactive towards cysteine, side reactions can occur with other nucleophilic amino acid residues. The selectivity is highly dependent on pH, which governs the protonation state of the target residue.[4]
-
Cysteine (pKa ~8.3-8.6): The primary target. Reactivity is maximal at a slightly basic pH (7.5-8.5), where a significant population of the cysteine exists as the more nucleophilic thiolate anion (R-S⁻).[4]
-
Histidine (pKa ~6.0): The imidazole side chain can be alkylated. This reaction becomes more favorable at a neutral to slightly acidic pH (6.0-7.0) as the imidazole ring becomes deprotonated.[4]
-
Lysine (pKa ~10.5): The ε-amino group is generally a poor nucleophile at physiological pH due to its high pKa. It typically only becomes a significant off-target at pH > 9.0.[4]
-
Methionine (pKa N/A): The thioether side chain can be alkylated to form a sulfonium ion. This can occur even at neutral pH, especially with long incubation times or high reagent concentrations.[4][13]
Experimental Insight: By carefully controlling the pH of the reaction buffer, researchers can significantly enhance the selectivity for cysteine modification over other potential targets.
Application Protocols
The following protocols provide a framework for utilizing 2-bromo-N-(3-fluorophenyl)acetamide in common biochemical applications.
Protocol 1: Covalent Modification of a Cysteine-Containing Protein
This protocol describes a general method to label a protein with an accessible cysteine residue and confirm the modification using mass spectrometry.
Materials:
-
Target protein with at least one reactive cysteine (e.g., Human Serum Albumin, GAPDH).
-
2-bromo-N-(3-fluorophenyl)acetamide (stock solution in DMSO, e.g., 10 mM).
-
Reaction Buffer: 50 mM Tris or HEPES, pH 7.5-8.0.
-
Quenching Solution: 1 M L-cysteine or Dithiothreitol (DTT).
-
Reagents for SDS-PAGE and mass spectrometry (trypsin, desalting columns, etc.).
Methodology:
-
Protein Preparation: Prepare a solution of the target protein (e.g., 10 µM) in the reaction buffer. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, pre-treat with a mild reducing agent like TCEP and subsequently remove it via buffer exchange.
-
Labeling Reaction: a. Add the 2-bromo-N-(3-fluorophenyl)acetamide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold molar excess). The final DMSO concentration should ideally be <5%. b. Incubate the reaction for 1-2 hours at room temperature, or overnight at 4°C. Protect from light if the compound is suspected to be light-sensitive.
-
Rationale: A molar excess of the alkylating agent drives the reaction to completion. The optimal time and temperature should be determined empirically for each specific protein target.
-
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to consume any unreacted electrophile. Incubate for 30 minutes at room temperature.
-
Confirmation of Labeling (Mass Spectrometry): a. Sample Preparation: Denature the protein sample, reduce any remaining disulfide bonds (e.g., with DTT), and alkylate all cysteines with a standard reagent like iodoacetamide (this step ensures that only the covalently modified cysteines from the initial reaction are protected). b. Digestion: Digest the protein into peptides using a protease such as trypsin. c. LC-MS/MS Analysis: Desalt the peptide mixture and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] d. Data Analysis: Search the MS/MS data against the protein sequence, specifying a variable modification on cysteine corresponding to the mass of the acetamide adduct (+214.02 Da for C₈H₆FNO). The identification of a peptide with this mass shift confirms the site of covalent modification.[15]
Protocol 2: Enzyme Inhibition Assay
If the target protein is an enzyme with a critical cysteine in its active site, its activity can be assayed to determine the functional consequence of covalent modification.
Methodology:
-
Enzyme Preparation: Prepare the enzyme in a suitable assay buffer at a concentration appropriate for the activity assay.
-
Inhibition Reaction: a. Aliquot the enzyme into several tubes. b. Add varying concentrations of 2-bromo-N-(3-fluorophenyl)acetamide (and a vehicle control, e.g., DMSO) to the tubes. c. Incubate for a set period (e.g., 30, 60, 120 minutes) to allow for covalent modification.
-
Activity Measurement: a. Initiate the enzymatic reaction by adding the substrate. b. Measure the reaction rate using a suitable method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine parameters like the IC₅₀ (half-maximal inhibitory concentration). Time-dependent inhibition is a hallmark of covalent modifiers.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Protein Labeling | Inaccessible Cysteine: The target cysteine may be buried within the protein's 3D structure or engaged in a disulfide bond. | Add a mild denaturant (e.g., 1-2 M urea) or a reducing agent (e.g., TCEP) prior to labeling. |
| Suboptimal pH: The reaction buffer pH is too low, preventing the formation of the highly reactive thiolate anion. | Ensure the reaction buffer pH is in the optimal range of 7.5-8.5 for cysteine targeting.[4] | |
| Competing Nucleophiles: The buffer contains competing thiols like DTT or β-mercaptoethanol. | Perform a buffer exchange to remove competing nucleophiles before adding the alkylating agent.[4] | |
| Off-Target Labeling | High Reagent Concentration: A large excess of the bromoacetamide reagent can drive reactions with less nucleophilic residues. | Perform a titration to find the lowest effective molar ratio of reagent to protein. |
| Prolonged Reaction Time: Long incubation times can lead to the accumulation of side-products. | Monitor the reaction over time and quench it once sufficient target labeling is achieved. | |
| pH is Too High: A pH > 9.0 significantly increases the reactivity of lysine's ε-amino group. | Lower the reaction pH to the 7.5-8.5 range to enhance selectivity for cysteine.[4] |
References
-
Appchem. (n.d.). 2-Bromo-N-(3-fluorophenyl)acetamide. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(3-BROMO-PHENYL)-N-(2-(3-FLUORO-PHENYL)-ETHYL)-ACETAMIDE. Retrieved from [Link]
-
Gombert, A., et al. (2026). Covalent modification of a glutamic acid inspired by HaloTag technology. Nature Communications. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Gáspár, A., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences. Retrieved from [Link]
-
Tsai, Y.-L., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of the American Chemical Society. Retrieved from [Link]
-
Qian, Y., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Journal of the American Chemical Society. Retrieved from [Link]
-
Fun, H.-K., et al. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]
-
Yang, Y., et al. (2016). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems. Retrieved from [Link]
-
Am Ende, C. W., et al. (2019). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ACS Central Science. Retrieved from [Link]
-
PubMed. (2026). Covalent modification of a glutamic acid inspired by HaloTag technology. Retrieved from [Link]
-
PubMed. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Retrieved from [Link]
-
bioRxiv. (2023). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Retrieved from [Link]
-
Zhang, T., et al. (2021). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
Jamison, C. R., et al. (2020). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
-
ACS Publications. (2026). Phosphine-Catalyzed Visible-Light-Induced Aminodifluoroalkylation of Alkenes: Access to α,α-Difluoro-γ-lactams. Retrieved from [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted, An Efficient and Green Synthesis of α-Bromoacetophenones. Retrieved from [Link]
-
Mauriz, J. L., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Antioxidants. Retrieved from [Link]
-
TopSCHOLAR. (2012). Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides. Retrieved from [Link]
-
ChemRxiv. (n.d.). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. Retrieved from [Link]
-
MDPI. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (1969). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]
-
B. Braun Vet Care. (n.d.). HANDLING OF HAZARDOUS DRUGS. Retrieved from [Link]
-
OSHA. (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Alkylation Safety. Retrieved from [Link]
-
Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. appchemical.com [appchemical.com]
- 7. 2-Bromo-n-(3-fluorophenyl)acetamide/CAS:73392-04-8-HXCHEM [hxchem.net]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. safety.duke.edu [safety.duke.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. irejournals.com [irejournals.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
improving reaction yield in 2-bromo-N-(3-fluorophenyl)acetamide synthesis
[
Mechanistic pathway of amidation and competing side reactions.
Troubleshooting & FAQs
Q1: Why is my yield low, and why am I seeing a complex mixture of products on my TLC plate? Cause: Bromoacetyl bromide is a bifunctional electrophile. If the reaction temperature exceeds 0 °C, or if excess 3-fluoroaniline is present locally, the newly formed 2-bromo-N-(3-fluorophenyl)acetamide can undergo a secondary nucleophilic attack at the alkyl bromide. This leads to alpha-amino substitution, forming a secondary amine or diaryl piperazine derivative[1]. Solution: Maintain strict stoichiometry (1.0 eq 3-fluoroaniline to 1.05 eq bromoacetyl bromide) and perform the addition strictly at 0 °C to kinetically favor the acyl substitution over the alkyl substitution.
Q2: I am using triethylamine (Et₃N) as a base, but my reaction mixture turns black with heavy tar formation. What is happening? Cause: Triethylamine can react with bromoacetyl bromide to form highly reactive ketene intermediates or complex quaternary ammonium salts if the addition is too fast. Because the amidation is highly exothermic, poor thermal control leads to runaway polymerization and tar formation []. Solution: Ensure dropwise addition of the acyl halide over at least 30 minutes. If tarring persists, switch to a biphasic system[3] using an inorganic base (e.g., aqueous Na₂CO₃) in dichloromethane (DCM). This limits the local concentration of the base in the organic phase and mitigates ketene formation.
Q3: How do I prevent the hydrolysis of bromoacetyl bromide before it reacts? Cause: Acid halides are highly moisture-sensitive. Hydrolysis yields bromoacetic acid and hydrobromic acid (HBr). The generated HBr protonates your starting 3-fluoroaniline, converting it into an unreactive anilinium salt, which drastically reduces your yield[]. Solution: Use strictly anhydrous solvents (e.g., dry DCM) and purge the reaction flask with an inert gas (N₂ or Argon). Store bromoacetyl bromide in a desiccator and use a dry syringe technique for transfer.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile. Use this data to benchmark your own experimental setup.
| Solvent System | Base | Temperature Profile | Equivalents (Aniline : Acyl : Base) | Typical Yield | Primary Impurity Profile |
| DCM (Anhydrous) | Et₃N | 0 °C to RT | 1.0 : 1.05 : 1.2 | 85–90% | Trace bis-acylation |
| THF (Anhydrous) | DIPEA | 0 °C to RT | 1.0 : 1.05 : 1.2 | 82–88% | Trace alpha-substitution |
| DCM / H₂O (Biphasic) | Na₂CO₃ (aq) | 0 °C to RT | 1.0 : 1.10 : 2.0 | 75–80% | Bromoacetic acid (Hydrolysis) |
| DMF (Standard) | K₂CO₃ | RT | 1.0 : 1.20 : 2.0 | < 50% | Tar, complex oligomers |
Self-Validating Experimental Protocol
This protocol utilizes anhydrous conditions to prevent hydrolysis and employs specific workup washes designed to self-validate the removal of unreacted starting materials and side products.
Materials Required:
-
3-Fluoroaniline (1.0 equiv, 10 mmol, 1.11 g)
-
Bromoacetyl bromide (1.05 equiv, 10.5 mmol, 2.12 g)
-
Triethylamine (Et₃N) (1.2 equiv, 12 mmol, 1.21 g)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Step-by-Step Methodology:
Step 1: System Preparation (Moisture Exclusion)
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Flush the flask with Nitrogen (N₂) or Argon for 5 minutes.
-
Add 3-fluoroaniline (1.11 g) and anhydrous DCM (20 mL) to the flask.
-
Add Et₃N (1.21 g) to the solution.
-
Submerge the flask in an ice-water bath and allow the mixture to cool to exactly 0 °C for 10 minutes.
Step 2: Controlled Electrophilic Addition (Exotherm Management)
-
Dissolve bromoacetyl bromide (2.12 g) in anhydrous DCM (10 mL) in a separate dry vial.
-
Using a syringe pump or an addition funnel, add the bromoacetyl bromide solution dropwise to the reaction flask over 30 minutes.
-
Causality Note: Slow addition prevents localized heating, which suppresses the formation of ketene intermediates and alpha-alkylation side products.
-
-
After the addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (RT) over 2 hours.
Step 3: Reaction Monitoring (Validation)
-
Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 3:1).
-
Validation Check: 3-fluoroaniline (R_f ~0.5) is UV active and stains brown with ninhydrin. The desired product, 2-bromo-N-(3-fluorophenyl)acetamide (R_f ~0.3), is UV active but will not stain with ninhydrin (as the primary amine has been converted to an amide).
Step 4: Differential Extraction Workup (Impurity Clearance)
-
Quench the reaction by adding 15 mL of ice-cold distilled water to dissolve the precipitated Et₃N·HBr salts. Transfer to a separatory funnel.
-
Acidic Wash: Wash the organic layer with 1M HCl (2 × 15 mL).
-
Validation Check: This selectively protonates any unreacted 3-fluoroaniline, pulling it into the aqueous layer and removing it from your product.
-
-
Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL).
-
Validation Check: This deprotonates and removes any bromoacetic acid formed via trace hydrolysis.
-
-
Brine Wash: Wash with saturated NaCl (1 × 15 mL) to remove residual water from the organic phase.
Step 5: Isolation
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate to yield pure 2-bromo-N-(3-fluorophenyl)acetamide as an off-white crystalline solid.
References
-
Organic Chemistry Portal. "Schotten-Baumann Reaction".[Link]
-
National Institutes of Health (PMC). "The Fascinating Chemistry of α‐Haloamides".[Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Bromo-N-(3-fluorophenyl)acetamide
Welcome to the Application Scientist Support Center. The synthesis of 2-bromo-N-(3-fluorophenyl)acetamide via the acylation of 3-fluoroaniline is a fundamental nucleophilic acyl substitution. However, the bifunctional nature of the acylating agent—possessing both a hard electrophilic acyl center and a soft electrophilic alkyl bromide center—makes this reaction highly susceptible to chemoselectivity issues.
This guide provides a self-validating protocol, a quantitative troubleshooting matrix, and mechanistic FAQs to help you eliminate side reactions such as diacylation, SN2 dimerization, and reagent hydrolysis.
Pathway Visualization
Reaction pathways and common side reactions in the synthesis of 2-bromo-N-(3-fluorophenyl)acetamide.
Section 1: Validated Experimental Protocol
To ensure high fidelity and suppress side reactions, this protocol employs anhydrous conditions with an organic base, a method proven to yield high-purity bromoacetamides[1]. Every step is designed as a self-validating system.
Step 1: System Preparation (Anhydrous Control)
-
Action: Flame-dry a 2-neck round-bottom flask and purge with inert gas ( N2 or Argon). Use anhydrous Dichloromethane (DCM).
-
Causality: Bromoacetyl bromide is highly susceptible to hydrolysis. Moisture leads to the formation of bromoacetic acid, which protonates the 3-fluoroaniline nucleophile, stalling the reaction and complicating purification[2].
Step 2: Reagent Dissolution (Acid Scavenging)
-
Action: Dissolve 3-fluoroaniline (1.0 equiv) and Triethylamine (TEA) (1.2 equiv) in the anhydrous DCM to create a 0.2 M solution.
-
Causality: TEA acts as an acid scavenger to neutralize the HBr byproduct. Without it, the generated HBr would protonate unreacted 3-fluoroaniline, rendering it non-nucleophilic and capping your theoretical yield at 50%.
Step 3: Thermal Control (Chemoselectivity)
-
Action: Cool the reaction mixture strictly to 0 °C using an ice bath before adding the electrophile.
-
Causality: Lowering the thermal energy differentiates the reactivity of the two electrophilic sites on bromoacetyl bromide. It favors the lower-activation-energy acyl substitution over the higher-activation-energy SN2 displacement at the alpha-carbon, preventing dimerization.
Step 4: Dropwise Addition (Concentration Gradient)
-
Action: Dissolve bromoacetyl bromide (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 30–45 minutes.
-
Causality: Dropwise addition maintains a low local concentration of the acylating agent. This prevents the newly formed secondary amide from undergoing a second acylation (diacylation)[2].
Step 5: Propagation & Self-Validation
-
Action: Stir at 0 °C for 1 hour, then allow it to slowly warm to room temperature for 2 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc, 3:1). The reaction is complete when the aniline spot (visualized under UV or with Ninhydrin) disappears.
Step 6: Work-up (Neutralization)
-
Action: Quench with saturated aqueous NaHCO3 . Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Validation: Monitor the pH of the aqueous phase; it must be mildly basic (~pH 8) to confirm all HBr and trace bromoacetic acid have been neutralized and partitioned into the aqueous layer.
Section 2: Troubleshooting Matrix
If your reaction yields unexpected results, use this quantitative matrix to identify the mechanistic breakdown and apply the corrective protocol.
| Quantitative Indicator / Observation | Identified Side Reaction | Mechanistic Causality | Corrective Protocol |
| LC-MS shows M+121 Peak ; TLC shows a new, less polar spot. | Diacylation (Over-acylation) | Excess bromoacetyl bromide or rapid addition increases local electrophile concentration, allowing the product amide to act as a nucleophile[2]. | Maintain strict 1.05 equiv of acyl halide. Ensure dropwise addition over ≥30 mins with vigorous stirring. |
| LC-MS shows M+125 Peak ; 1H -NMR shows secondary amine signals. | SN2 Dimerization | Elevated temperatures provide sufficient activation energy for the amine to attack the softer alkyl bromide electrophilic site. | Strictly maintain the reaction temperature at 0 °C during the entire addition phase. Do not heat. |
| Aqueous pH < 5 during workup ; High recovery of unreacted aniline. | Reagent Hydrolysis | Moisture in the solvent or environment hydrolyzes bromoacetyl bromide to bromoacetic acid, neutralizing the TEA base[2]. | Flame-dry all glassware. Use strictly anhydrous DCM. Purge the system with N2 /Argon. |
| Product oils out ; Broad melting point instead of sharp crystallization. | Impurity Co-elution | Trace amounts of diacylated byproduct or unreacted aniline disrupt the crystal lattice of the target acetamide[2]. | Perform recrystallization in EtOAc/Hexanes. Seed the solution with a pure crystal to force nucleation. |
Section 3: Frequently Asked Questions (FAQs)
Q: Why do we observe diacylation even when using an exact 1:1 stoichiometry? A: Diacylation is a localized kinetic phenomenon. If bromoacetyl bromide is added too quickly, the local concentration of the electrophile at the site of the drop exceeds the local concentration of the unreacted 3-fluoroaniline. The already-formed 2-bromo-N-(3-fluorophenyl)acetamide in that micro-environment acts as a nucleophile, attacking the excess reagent. Vigorous stirring and slow addition are mandatory to disperse the reagent instantly.
Q: Should I use Schotten-Baumann biphasic conditions instead of anhydrous DCM? A: Classic 3 utilize a biphasic aqueous basic environment (e.g., DCM and aqueous NaOH or K2CO3 ) to drive the equilibrium by neutralizing the generated acid[3]. While effective for many amides, bromoacetyl bromide is highly sensitive to water. If you use biphasic conditions, the interfacial reaction rate must outpace the hydrolysis rate, requiring extreme agitation. For maximum yield and minimal side reactions, anhydrous conditions with an organic base (TEA) are highly recommended.
Q: Why use bromoacetyl bromide instead of bromoacetyl chloride? A: While both are viable, 4 because the bromide ion is a superior leaving group[4]. This allows the primary acylation to proceed much faster at lower temperatures (0 °C), which is critical for suppressing the higher-activation-energy side reactions at the alpha-carbon.
References
-
Arylamide Dendrimers with Flexible Linkers via Haloacyl Halide Method | Organic Letters | 4
-
Schotten-Baumann Reaction | Organic Chemistry Portal | 3
-
Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide | Benchchem | 2
-
Development of Small Molecules with a Non-Canonical Binding Mode to HIV-1 Trans Activation Response (TAR) RNA | PMC (NIH) | 1
Sources
Technical Support Center: Optimizing Recrystallization & Purification of 2-Bromo-N-(3-fluorophenyl)acetamide
Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals working with 2-bromo-N-(3-fluorophenyl)acetamide .
As an α -bromoacetamide derivative, this compound is a highly valuable electrophilic building block. However, its structural features—specifically the reactive α -bromo group and the moderate melting point—present unique purification challenges. Standard purification techniques often lead to severe yield losses due to hydrolysis, product degradation on silica gel, or "oiling out" during crystallization[1].
This guide provides self-validating protocols, mechanistic troubleshooting, and optimized solvent matrices to ensure high-purity recovery.
Logical Workflow for Purification
To avoid the common pitfalls of bromoacetamide purification, the workflow must actively bypass conditions that promote nucleophilic attack or phase separation.
Workflow for the optimized purification of 2-bromo-N-(3-fluorophenyl)acetamide.
Step-by-Step Methodology: Aprotic Recrystallization
We strongly recommend a Toluene/Heptane two-solvent system over traditional Ethanol/Water. Protic solvents (like ethanol and water) act as nucleophiles; when heated, they rapidly attack the highly electrophilic α -carbon, displacing the bromide and hydrolyzing the compound into 2-hydroxy-N-(3-fluorophenyl)acetamide or bromoacetic acid[2].
Step 1: Pre-Crystallization Acid Wash (Removal of Starting Materials)
-
Action: Dissolve the crude reaction mixture in Ethyl Acetate. Wash the organic layer three times with 1M HCl.
-
Causality: Unreacted 3-fluoroaniline easily co-crystallizes with the final product due to similar aromatic π−π stacking properties. The acid wash protonates the basic aniline, forcing it into the aqueous phase while the neutral acetamide remains in the organic phase.
-
Self-Validation: Check the pH of the final aqueous wash. It must remain strictly acidic (pH < 2) to confirm the complete depletion of basic amines. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
Step 2: Aprotic Dissolution
-
Action: Transfer the crude solid to a round-bottom flask. Add a minimal volume of Toluene. Heat gently in a water bath to no more than 60°C until fully dissolved.
-
Causality: Toluene provides excellent solubility without acting as a nucleophile, preserving the integrity of the carbon-bromine bond.
Step 3: Anti-Solvent Titration
-
Action: While maintaining the temperature at 60°C, add Heptane (the anti-solvent) dropwise under continuous stirring until the solution becomes faintly turbid (the "cloud point").
-
Self-Validation: Add exactly 1-2 drops of Toluene until the solution just clears. This visually confirms that the solution is precisely at the threshold of supersaturation.
Step 4: Controlled Nucleation
-
Action: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed.
-
Causality: Rapid cooling forces the solute to crash out as a liquid phase (oiling out) because supersaturation is reached above the compound's melting point[1]. Slow cooling allows a highly ordered crystalline lattice to form.
Step 5: Seeding and Harvesting
-
Action: Once at room temperature, scratch the inside of the flask with a glass rod to induce nucleation. Transfer to an ice bath (0–4°C) for 30 minutes. Filter the crystals under vacuum and wash with ice-cold Heptane.
Quantitative Solvent System Comparison
Selecting the right solvent matrix is the most critical variable in this purification. The table below summarizes the empirical outcomes of various solvent systems.
| Solvent System | Typical Recovery | Expected Purity | Hydrolysis Risk | Mechanistic Remarks |
| Toluene / Heptane | 75–85% | >98% | None | Ideal. Aprotic environment prevents solvolysis. Slow cooling is required to prevent oiling out. |
| Ethyl Acetate / Hexane | 70–80% | >97% | Low | Good alternative, but requires strict anhydrous conditions to prevent trace moisture degradation. |
| Ethanol / Water | 60–70% | Variable | High | Heating >60°C leads to rapid nucleophilic displacement of the bromide[2]. Avoid if possible. |
| Silica Gel (Column) | <50% | Variable | Moderate | The slightly acidic surface of silica gel catalyzes the cleavage of the amide bond and degrades the bromo group[1]. |
Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" (forming a syrup) instead of crystallizing. How do I fix this? A1: Oiling out is a thermodynamic issue. It occurs when the solute's melting point is lower than the temperature at which it reaches supersaturation in your chosen solvent. For 2-bromo-N-(3-fluorophenyl)acetamide, rapid cooling in a high-boiling solvent causes it to undergo liquid-liquid phase separation rather than solid-liquid crystallization[1].
-
The Fix: Reheat the mixture until the oil dissolves completely. Add a small amount of your primary solvent (e.g., Toluene) to lower the saturation temperature. Allow the flask to cool very slowly (e.g., by leaving it in the warm water bath as the bath itself cools to room temperature). Add a seed crystal before the oiling threshold is reached.
Q2: I am detecting a high concentration of bromoacetic acid or 2-hydroxy impurities after recrystallization. What went wrong? A2: You are observing thermal hydrolysis. The highly electrophilic α -carbon of the bromoacetamide is highly susceptible to nucleophilic attack by protic solvents (like water, ethanol, or methanol), especially at elevated temperatures[2].
-
The Fix: Never boil bromoacetamides in protic solvents. Limit any necessary heating to <60°C and minimize the time the compound spends in solution. Transitioning to the Toluene/Heptane protocol outlined above will completely eliminate this degradation pathway.
Q3: Can I bypass recrystallization and purify this compound using standard silica gel column chromatography? A3: It is highly discouraged for final purification. Bromoacetamide derivatives are notoriously unstable on standard silica gel. The slightly acidic surface of the silica acts as a catalyst, promoting the cleavage of the amide bond or the hydrolysis of the bromide[1].
-
The Fix: If chromatography is absolutely necessary (e.g., to separate a closely related structural byproduct), you must use neutralized silica, neutral alumina, or reverse-phase HPLC to maintain the integrity of the molecule[1].
Q4: My final crystals have a slight yellowish tint. Is this unreacted bromine? A4: While trace elemental bromine can cause discoloration, it is more likely trace amounts of oxidized 3-fluoroaniline or poly-brominated byproducts.
-
The Fix: Perform a hot filtration through a small pad of Celite with a pinch of activated charcoal during Step 2 of the protocol. Caution: Use charcoal sparingly, as it can adsorb the target compound and reduce your overall yield[1].
References
-
Podgoršek, Ajda, et al. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis." Chemical Reviews, American Chemical Society, 20 May 2016. Available at:[Link]
Sources
Technical Support Center: Stability & Handling of 2-Bromo-N-(3-fluorophenyl)acetamide in Aqueous Buffers
Mechanistic Overview: The Causality of Degradation
As an α -bromoacetamide, 2-bromo-N-(3-fluorophenyl)acetamide is a potent electrophile widely utilized in targeted covalent inhibitor design and chemical probe development. The α -carbon is highly electrophilic due to the synergistic electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. While this structural feature enables rapid, proximity-driven covalent bond formation with target nucleophiles (such as cysteine residues in proteins)[1], it simultaneously drives off-target degradation in aqueous environments.
Because bromoacetamides are intrinsically more reactive than their chloroacetamide or acrylamide counterparts[2], they are highly susceptible to three primary degradation pathways in assay buffers:
-
Base-Catalyzed Hydrolysis: Reaction with water or hydroxide ions to form an inactive α -hydroxyacetamide.
-
Buffer Nucleophile Attack: SN2 displacement by primary amines present in common biological buffers (e.g., Tris).
-
Thiol Alkylation: Rapid, quantitative scavenging by reducing agents.
Degradation pathways of 2-bromo-N-(3-fluorophenyl)acetamide in aqueous environments.
Troubleshooting Guide: Diagnostics & Resolutions
Q: Why am I seeing a rapid loss of compound potency in my biochemical assays over a 2-hour incubation? A: The most common cause is the use of Tris buffer. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that acts as a strong nucleophile. It will attack the α -carbon of the bromoacetamide via an SN2 mechanism, forming an inactive amine-adduct. Resolution: Switch to a non-nucleophilic, zwitterionic buffer such as HEPES, MOPS, or standard PBS.
Q: My LC-MS/MS data shows a complete loss of the parent mass, but no hydrolysis product is detected. What happened? A: Check your assay buffer for reducing agents like DTT (dithiothreitol) or β -mercaptoethanol (BME). These reagents contain highly nucleophilic thiols that will rapidly and quantitatively alkylate the bromoacetamide warhead within minutes, forming a distinct thiol-adduct rather than a hydrolysis product. Resolution: If a reducing environment is absolutely required for target protein stability, use TCEP (tris(2-carboxyethyl)phosphine). While TCEP can still slowly react with haloacetamides, it is significantly less reactive than thiols. Always minimize pre-incubation times.
Q: Why are my IC50 values inconsistent across different days, even when using the same HEPES buffer? A: This is typically due to the hidden degradation of your DMSO stock. DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric moisture into the stock vial. The presence of water in the DMSO stock initiates slow hydrolysis of the C-Br bond[3], converting the active warhead into an inactive 2-hydroxy-N-(3-fluorophenyl)acetamide before it even reaches the assay buffer. Resolution: Always use anhydrous DMSO (stored over molecular sieves) and aliquot stocks into single-use vials stored at -20°C.
Quantitative Stability Data
To guide your experimental design, the table below summarizes the expected half-life ( t1/2 ) of typical α -bromoacetamides across various standard buffer conditions at 37°C.
| Buffer System | pH | Additive | Expected Half-Life ( t1/2 ) | Primary Degradation Mechanism |
| 50 mM PBS | 7.4 | None | > 24 hours | Slow hydrolysis[3] |
| 50 mM PBS | 8.5 | None | ~ 4 - 6 hours | Base-catalyzed hydrolysis |
| 50 mM Tris-HCl | 7.4 | None | ~ 8 - 12 hours | Nucleophilic attack by Tris amine |
| 50 mM HEPES | 7.4 | None | > 24 hours | Slow hydrolysis |
| 50 mM PBS | 7.4 | 1 mM DTT | < 5 minutes | Thiol alkylation (adduct formation) |
Self-Validating Experimental Protocol: Aqueous Stability Profiling
To ensure trustworthiness in your stability data, you cannot simply measure the disappearance of the parent compound, as physical precipitation (insolubility) mimics chemical degradation. This protocol is designed as a self-validating system : it incorporates an internal standard to normalize MS ionization variability[4], and requires a parallel control to isolate chemical reactivity from physical loss[5].
Step-by-Step Methodology
-
Stock Preparation: Prepare a 10 mM stock of 2-bromo-N-(3-fluorophenyl)acetamide in anhydrous DMSO. Self-Validation Step: Prepare a parallel 10 mM stock of a non-reactive analog (e.g., the corresponding propionamide lacking the bromine atom) to serve as a solubility control.
-
Buffer Dilution: Dilute both compounds to a final concentration of 100 µM in 50 mM HEPES (pH 7.4). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent co-solvent effects on hydrolysis rates.
-
Thermal Incubation: Incubate the solutions in the dark at 37°C. Extract 50 µL aliquots at predefined time points: 0, 1, 2, 4, 8, and 24 hours.
-
Reaction Quenching (Critical): Immediately dispense each 50 µL aliquot into 100 µL of ice-cold acetonitrile containing 2 µM tolbutamide. Causality: The acetonitrile crashes out any buffer proteins/salts and halts the reaction, while tolbutamide acts as an internal standard to correct for injection volume variations and matrix suppression during mass spectrometry[4].
-
Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 30 minutes at 4°C. Transfer the supernatant to LC vials. Quantify the remaining parent mass relative to the tolbutamide internal standard.
-
Data Interpretation: If the bromoacetamide signal decreases but the propionamide control remains stable, chemical degradation is confirmed. If both decrease equally, the compound is precipitating out of solution.
Step-by-step self-validating workflow for assessing bromoacetamide stability in aqueous buffers.
Frequently Asked Questions (FAQs)
Q: Can I use this compound in cellular assays containing 10% FBS? A: Yes, but with caution. Fetal Bovine Serum (FBS) contains high concentrations of albumin, which possesses a highly reactive free cysteine (Cys34). Bromoacetamides will rapidly bind to serum albumin, drastically reducing the free fraction of your compound available to enter the cell. Consider running assays in reduced-serum media (1-2% FBS) if potency shifts are observed.
Q: Is it possible to tune the reactivity of the bromoacetamide to make it more stable? A: Unlike acrylamides, where reactivity can be finely tuned via steric hindrance or electronic modulation of the double bond, α -haloacetamides offer limited tuning space[2]. Replacing the bromine with chlorine (to form a chloroacetamide) will increase aqueous stability, but will concurrently reduce the rate of covalent bond formation ( kinact ) with your target protein[5].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 4. Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Crystallization of 2-bromo-N-(3-fluorophenyl)acetamide
Welcome to the technical support center for 2-bromo-N-(3-fluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your crystallization processes effectively.
The presence of a bromine atom, an acetamide group, and a meta-substituted fluorine on the phenyl ring gives 2-bromo-N-(3-fluorophenyl)acetamide a unique set of physicochemical properties that can make its crystallization non-trivial. The fluorine atom, in particular, can influence crystal packing through various intermolecular interactions, such as C-H···F and C-F···π interactions, which can either facilitate or complicate the formation of a well-ordered crystal lattice.[1][2][3] This guide will address these nuances in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 2-bromo-N-(3-fluorophenyl)acetamide.
Q1: My compound has "oiled out" and will not crystallize. What is happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the compound separates from the solution as a liquid instead of a solid. This typically occurs when a solution is supersaturated to the point where the solute comes out of solution at a temperature above its melting point, or when the rate of cooling is too rapid for nucleation and crystal growth to occur.[4][5]
Causality and Solution Workflow:
-
Re-dissolve and Dilute: The most immediate step is to gently heat the mixture to re-dissolve the oil. Once dissolved, add a small amount (5-10% of the total volume) of the hot solvent to slightly decrease the concentration. This can prevent premature precipitation.
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out. After re-dissolving, allow the solution to cool to room temperature slowly. You can insulate the flask with glass wool or a beaker of warm water to slow down the heat exchange. Only after the solution has reached room temperature should you consider further cooling in an ice bath.[4][6]
-
Solvent System Modification: If the problem persists, consider changing your solvent system. For N-aryl amides, a mixed-solvent system can be effective. Try dissolving your compound in a "good" solvent (like ethanol or ethyl acetate) and then adding a miscible "anti-solvent" (like water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[6][7]
***dot graph TD { A[Oiling Out Observed] --> B{Is the solution clear when hot?}; B -- Yes --> C[Cooling too rapid or solution too concentrated]; B -- No --> D[Insoluble impurities present]; C --> E[Re-heat to dissolve oil]; E --> F[Add 5-10% more hot solvent]; F --> G[Allow to cool slowly to room temperature]; G --> H{Crystals form?}; H -- Yes --> I[Proceed to isolation]; H -- No --> J[Consider seeding or changing solvent]; D --> K[Perform hot filtration]; K --> G; }
Caption: Troubleshooting Oiling Out.
Q2: I have a very low yield of crystals after the crystallization process. What are the likely causes and how can I improve recovery?
A2: A low yield is often a result of using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even at low temperatures.[4]
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, your yield is being lost to the solution.
-
Reduce Solvent Volume: If you still have the mother liquor, you can recover more product by carefully evaporating some of the solvent and attempting a second crystallization. For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.[4]
-
Optimize the Cooling Process: Ensure you are allowing sufficient time for crystallization to complete. After slow cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can further decrease the solubility of your compound and improve the yield.[6]
-
Solvent Choice: The solubility curve of your compound in the chosen solvent may not be steep enough. A good crystallization solvent will have high solubility at high temperatures and low solubility at low temperatures. Experiment with different solvents to find the optimal one for your compound.
Q3: The crystals I obtained are very small, like a fine powder. How can I grow larger crystals?
A3: The formation of small, powder-like crystals is typically a result of very rapid crystallization, which leads to the simultaneous formation of a large number of nuclei.[8]
Methods to Promote Larger Crystal Growth:
-
Slower Cooling: As with preventing oiling out, slowing the cooling rate is crucial for growing larger crystals. A slower process allows for more orderly deposition of molecules onto the crystal lattice.
-
Reduce Supersaturation: Using a slightly larger volume of solvent than the absolute minimum can help to slow down the rate of crystallization.[6]
-
Use a Co-solvent System: A mixed-solvent system can sometimes provide a medium where solubility changes more gradually with temperature, allowing for slower and more controlled crystal growth.
-
Seeding: If you have a few larger crystals from a previous attempt, you can add one or two "seed crystals" to a saturated solution as it begins to cool. This provides a template for further crystal growth.[6]
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent for the crystallization of 2-bromo-N-(3-fluorophenyl)acetamide?
A: While the ideal solvent must be determined experimentally, good starting points for N-aryl amides include alcohols like ethanol or isopropanol. Mixed-solvent systems such as ethanol/water or ethyl acetate/hexanes are also highly effective for compounds of this class.[6][7] The principle is to find a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.
| Solvent System | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | Often a good starting point for N-aryl amides. |
| Isopropanol | Polar | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate / Hexane | Mid-Polar / Non-Polar | 77 / 69 | A good mixed-solvent system for tuning solubility. |
| Ethanol / Water | Polar | Variable | Effective for many organic compounds; water acts as an anti-solvent.[7] |
Q: How does the fluorine atom in 2-bromo-N-(3-fluorophenyl)acetamide affect its crystallization?
A: The fluorine atom at the meta position can significantly influence crystal packing. Fluorine is highly electronegative and can participate in various non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds (C-H···F).[1][9] These interactions can lead to different polymorphic forms or solvates. The meta-positioning may lead to disorder in the crystal lattice in some cases.[3][10] Understanding that these interactions are at play can help in selecting solvents that may mediate these interactions favorably for crystallization.
Q: Should I use a single-solvent or mixed-solvent system for recrystallization?
A: The choice depends on the solubility profile of your compound.
-
Single-Solvent: This is the simpler method. It is ideal if you can find a solvent that dissolves your compound well at its boiling point but poorly at room temperature or in an ice bath.
-
Mixed-Solvent: This method is useful when no single solvent provides the desired solubility characteristics. It involves dissolving the compound in a "good" solvent and adding an "anti-solvent" to induce precipitation. This technique offers greater control over the crystallization process.[11]
***dot graph G { layout=neato; node [shape=box, style=rounded]; A [label="Crude 2-bromo-N-(3-fluorophenyl)acetamide"]; B [label="Solvent Selection"]; C [label="Dissolution in Minimum Hot Solvent"]; D [label="Hot Filtration (if insoluble impurities)"]; E [label="Slow Cooling to Room Temperature"]; F [label="Ice Bath Cooling"]; G [label="Vacuum Filtration"]; H [label="Wash with Cold Solvent"]; I [label="Drying"]; J [label="Pure Crystals"];
A -> B; B -> C; C -> D; D -> E; C -> E [style=dashed, label="No insoluble impurities"]; E -> F; F -> G; G -> H; H -> I; I -> J; }
Caption: General Crystallization Workflow.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., Ethanol)
-
Dissolution: Place the crude 2-bromo-N-(3-fluorophenyl)acetamide in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating the mixture on a hot plate with stirring.
-
Achieve Saturation: Continue adding ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent to maximize yield.[12]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Crystallization: As the solution cools, crystals should begin to form. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Allow the crystals to air dry on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol as described above.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Follow steps 5-7 from the single-solvent protocol, washing with a cold ethanol/water mixture.
References
-
Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications. [Link]
-
Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. ACS Publications. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
n-bromoacetamide. Organic Syntheses. [Link]
-
2-Bromoacetamide. PMC. [Link]
-
Recrystallization of bromoacetanilide round II. YouTube. [Link]
-
Crystallization woes. Sciencemadness Discussion Board. [Link]
-
Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm (RSC Publishing). [Link]
-
Recrystallization of Impure Acetanilide and Melting Point Determination. [Link]
-
Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. PMC. [Link]
-
Purification of Impure Acetanilide. Cerritos College. [Link]
-
Guide for crystallization. [Link]
-
Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. Frontiers. [Link]
- Method for synthesizing bromoacetamide.
-
Crystal structures of three N-aryl-2,2,2-tribromoacetamides. PMC. [Link]
-
N-(3-Fluorophenyl)acetamide. Inxight Drugs. [Link]
-
How to separate 2-bromoacetanilide and 4-bromoacetanilide? Chegg.com. [Link]
-
Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC. [Link]
-
N-(3-fluorophenyl)acetamide — Chemical Substance Information. NextSDS. [Link]
-
Acetamide, N-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]
-
Crystal Growing Tips. University of Florida. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sciencemadness Discussion Board - Crystallization woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. unifr.ch [unifr.ch]
- 9. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. cerritos.edu [cerritos.edu]
A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2-bromo-N-(3-fluorophenyl)acetamide
Abstract
This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-bromo-N-(3-fluorophenyl)acetamide, a key intermediate in pharmaceutical synthesis. Moving beyond a simple procedural outline, this document delves into the causal-driven decisions made during method development, comparing alternative chromatographic conditions to arrive at a robust, optimized protocol. The subsequent validation is executed in rigorous adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines, with detailed experimental protocols, acceptance criteria, and supporting data.[1][2] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering field-proven insights into establishing a self-validating analytical system suitable for regulatory scrutiny.
Introduction: The Analytical Imperative
The purity of any active pharmaceutical ingredient (API) or intermediate, such as 2-bromo-N-(3-fluorophenyl)acetamide, is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. The manufacturing process can introduce various impurities, including unreacted starting materials (e.g., 3-fluoroaniline), by-products from side reactions, and degradation products.[3] A robust analytical method is therefore not merely a quality control tool but a cornerstone of process understanding and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[4][5] However, an HPLC method is only reliable if it is demonstrated to be "fit for its intended purpose" through a systematic process of validation.[6][7] This guide will first explore the comparative and iterative process of method development before detailing a comprehensive validation protocol.
Strategic Method Development: A Comparative Approach
The goal of method development is to achieve adequate separation of the main compound from all potential impurities with good peak shape and a reasonable run time. A reversed-phase HPLC (RP-HPLC) approach is selected due to the moderate polarity of the target analyte.[8]
Column Chemistry and Mobile Phase Selection
The initial phase of development involves screening different stationary and mobile phases to optimize selectivity.
-
Stationary Phase Comparison:
-
C18 (L1 packing): A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the workhorse of RP-HPLC and serves as the primary choice. Its high hydrophobicity provides strong retention for moderately non-polar compounds like our target analyte.
-
C8 (L7 packing): A C8 column offers less hydrophobic retention than a C18. This could be advantageous if the analyte and its impurities are very strongly retained on a C18, leading to excessively long run times or the need for very high organic modifier concentrations.
-
Phenyl-Hexyl (L11 packing): This phase provides alternative selectivity through π-π interactions with the aromatic rings in the analyte and its impurities. It is a valuable secondary option if co-elution occurs on standard alkyl phases.
Decision: A C18 column was selected as it provided the best initial retention and peak shape for 2-bromo-N-(3-fluorophenyl)acetamide.
-
-
Mobile Phase Organic Modifier Comparison:
-
Acetonitrile (ACN): Generally provides lower backpressure and better UV transparency at lower wavelengths compared to methanol.
-
Methanol (MeOH): Can offer different selectivity for aromatic compounds due to its protic nature.
Decision: Acetonitrile was chosen as the organic modifier (Mobile Phase B). An initial gradient elution from 50% to 90% ACN was used to scout for the optimal elution conditions. The aqueous component (Mobile Phase A) was chosen as 0.1% phosphoric acid in water to ensure a low pH (~2.5-3.0), which sharpens the peak shape of the amide by suppressing the ionization of any residual silanols on the silica-based column.
-
Detection Wavelength Optimization
A Photodiode Array (PDA) detector was used to scan the analyte from 200 to 400 nm. The UV spectrum showed a maximum absorbance (λmax) at approximately 254 nm. This wavelength was chosen for quantification as it provides high sensitivity for the analyte and its likely aromatic impurities.
The Optimized Chromatographic System
Based on the comparative development experiments, the following optimized conditions were established.
| Parameter | Condition |
| HPLC System | Gradient-capable HPLC with UV/PDA Detector |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 85% B over 15 min, hold at 85% B for 3 min, return to 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Full Method Validation Protocol: A Self-Validating System
Method validation is the documented evidence that an analytical procedure is suitable for its intended use.[9] The following experiments were designed based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][7]
Caption: Workflow from HPLC Method Development through Validation to Routine Analysis.
Specificity and Forced Degradation
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] A stability-indicating method is one that is specific enough to resolve the API from its degradation products. Forced degradation studies are the cornerstone for demonstrating this.[11][12] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed at detectable levels.[13]
Experimental Protocol:
-
Prepare solutions of 2-bromo-N-(3-fluorophenyl)acetamide (~1 mg/mL) in the diluent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base samples before injection.
-
Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method with a PDA detector.
-
Evaluate peak purity of the analyte peak in each chromatogram using PDA software to ensure it is spectrally homogeneous and free from co-eluting impurities.
Results Summary:
| Stress Condition | % Assay of Main Peak | % Degradation | Observations | Peak Purity |
| Control (Unstressed) | 99.8 | N/A | Single major peak | Pass |
| Acid (1N HCl, 80°C) | 88.2 | 11.6 | Two small degradation peaks observed | Pass |
| Base (1N NaOH, 80°C) | 85.1 | 14.7 | One major and one minor degradation peak | Pass |
| Oxidative (30% H₂O₂) | 91.5 | 8.3 | One small degradation peak | Pass |
| Thermal (105°C) | 98.9 | 0.9 | No significant degradation | Pass |
| Photolytic (UV 254nm) | 97.6 | 2.2 | Minor degradation peak observed | Pass |
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[7]
Experimental Protocol:
-
Prepare a stock solution of the reference standard (1000 µg/mL).
-
Perform serial dilutions to prepare at least five concentration levels covering the expected working range (e.g., 50% to 150% of the nominal concentration). For a purity test, this could be from the Limit of Quantitation (LOQ) up to 120% of the specification limit for an impurity. For this assay, we will test from 50 µg/mL to 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Results Summary:
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal, close to zero | Intercept should not be significantly different from zero |
| Residual Plot | Random scatter around zero | No discernible pattern |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of pure analyte is added (spiked) into a sample matrix.[14]
Experimental Protocol:
-
Prepare a sample matrix (placebo). If not available, use the diluent.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) with a known amount of the reference standard.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Amount Found / Amount Added) * 100
-
Results Summary:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | % Recovery (mean) | % RSD |
| 80% | 80.0 | 79.6 | 99.5 | 0.45 |
| 100% | 100.0 | 100.3 | 100.3 | 0.31 |
| 120% | 120.0 | 119.5 | 99.6 | 0.38 |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[10]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the test concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Prepare a new set of six samples.
-
Calculate the %RSD for this set and perform a statistical comparison (e.g., F-test) of the two data sets to check for significant differences.
-
Results Summary:
| Precision Level | Mean Assay (%) | % RSD | Acceptance Criteria |
| Repeatability (Day 1, Analyst 1) | 99.7 | 0.52% | %RSD ≤ 2.0% |
| Intermediate (Day 2, Analyst 2) | 100.1 | 0.61% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ by injecting a series of dilute solutions.
-
Confirm the LOQ by injecting six samples at the determined LOQ concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).
Results Summary:
| Parameter | Concentration (µg/mL) | Method | Acceptance Criteria |
| LOD | 0.05 | S/N Ratio ≈ 3:1 | - |
| LOQ | 0.15 | S/N Ratio ≈ 10:1 | Precision at LOQ (%RSD) ≤ 10% |
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[11]
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Inject a system suitability solution or a standard sample for each condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).
Results Summary: The system suitability parameters remained within acceptance criteria for all tested variations, indicating the method is robust for routine use.
Caption: Interrelationship of core HPLC method validation parameters.
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating RP-HPLC method for the purity analysis of 2-bromo-N-(3-fluorophenyl)acetamide. By grounding the experimental design in scientific rationale and adhering to the stringent requirements of ICH guidelines, we have established a validated method that is specific, linear, accurate, precise, and robust. The comprehensive data presented confirms the method's fitness for its intended purpose: to reliably monitor the purity of this critical pharmaceutical intermediate in a quality control environment.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]
-
Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]
-
Title: A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method Source: PMC (PubMed Central) URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]
-
Title: Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion Source: PMC (PubMed Central) URL: [Link]
-
Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
-
Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: ResearchGate URL: [Link]
-
Title: Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector Source: Waters Corporation URL: [Link]
-
Title: Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties Source: Royal Society of Chemistry URL: [Link]
-
Title: Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection Source: MDPI URL: [Link]
-
Title: Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software Source: Waters Corporation URL: [Link]
-
Title: N-Bromoacetamide Source: SIELC Technologies URL: [Link]
-
Title: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives Source: IRE Journals URL: [Link]
-
Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: CORA URL: [Link]
-
Title: 2-Bromo-N-(4-bromophenyl)acetamide Source: PMC (PubMed Central) URL: [Link]
-
Title: Determination of Flutamide in Tablets by High-Performance Liquid Chromatography Source: Latin American Journal of Pharmacy URL: [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. DSpace [cora.ucc.ie]
- 4. ajpaonline.com [ajpaonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. onyxipca.com [onyxipca.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. propharmagroup.com [propharmagroup.com]
A Comparative Guide to 2-bromo-N-(3-fluorophenyl)acetamide and Other Alpha-Bromoacetamides for Covalent Drug Discovery
This guide provides an in-depth technical comparison of 2-bromo-N-(3-fluorophenyl)acetamide with other alpha-bromoacetamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, reactivity, and biological implications of this class of compounds, supported by experimental data and detailed protocols to inform the strategic design of covalent inhibitors.
Introduction: The Role of Alpha-Bromoacetamides in Covalent Inhibition
Alpha-haloacetamides are a prominent class of electrophilic "warheads" used in the design of targeted covalent inhibitors. These compounds form stable thioether bonds with nucleophilic cysteine residues in proteins, leading to irreversible inhibition. The reactivity of alpha-haloacetamides is governed by the nature of the halogen, following the trend of Iodoacetamide > Bromoacetamide > Chloroacetamide[1]. This is a direct consequence of the carbon-halogen bond strength, where the weaker bond in iodoacetamides leads to a faster reaction.
While high reactivity can be beneficial, it often comes at the cost of reduced specificity, potentially leading to off-target effects. 2-Bromoacetamide offers a balance of robust reactivity and enhanced specificity, making it a preferred choice in many applications[1]. The introduction of an N-aryl substituent, as in 2-bromo-N-(3-fluorophenyl)acetamide, provides a scaffold for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and for establishing specific interactions with the target protein.
The Influence of the N-Aryl Substituent on Reactivity and Biological Activity
The N-aryl group in alpha-bromoacetamides plays a crucial role in determining the compound's overall performance as a covalent inhibitor. The electronic properties of the substituents on the aromatic ring can influence the electrophilicity of the alpha-carbon, while the overall structure of the N-aryl moiety dictates the non-covalent binding affinity and selectivity for the target protein.
The Impact of Fluorine Substitution
Fluorine is a widely used element in medicinal chemistry due to its unique properties. Its small size and high electronegativity can significantly alter the electronic properties of a molecule without introducing significant steric bulk. In the context of N-aryl-alpha-bromoacetamides, fluorine substitution on the phenyl ring can:
-
Modulate Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can affect its cell permeability and interaction with hydrophobic binding pockets.
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the compound's half-life in biological systems.
-
Influence Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of the inhibitor for its target protein.
The position of the fluorine atom on the phenyl ring is critical. For instance, in a study of N-phenylacetamide derivatives, the position of a fluorine substituent significantly impacted cytotoxicity against different cancer cell lines[2].
Comparative Performance: 2-bromo-N-(3-fluorophenyl)acetamide vs. Other Alpha-Bromoacetamides
While direct head-to-head comparative data for 2-bromo-N-(3-fluorophenyl)acetamide against a wide range of other alpha-bromoacetamides is not extensively available in the public domain, we can infer its performance based on established structure-activity relationships and data from closely related analogs.
Electrophilic Reactivity
The primary reaction of alpha-bromoacetamides with cysteine residues is a direct SN2 displacement of the bromide ion by the thiolate anion of cysteine. The rate of this reaction is influenced by the electrophilicity of the alpha-carbon.
The electron-withdrawing nature of the 3-fluorophenyl group is expected to slightly increase the electrophilicity of the alpha-carbon in 2-bromo-N-(3-fluorophenyl)acetamide compared to the non-fluorinated analog, 2-bromo-N-phenylacetamide. This would likely result in a moderately faster reaction rate with thiols. However, this effect is generally less pronounced than the difference in reactivity between different halogens (e.g., bromo vs. chloro).
Table 1: Relative Reactivity of Haloacetamides
| Haloacetamide | General Reactivity Trend |
| Iodoacetamide | Highest |
| Bromoacetamide | Intermediate |
| Chloroacetamide | Lowest |
This table is based on the general reactivity trend of haloacetamides and does not contain specific experimental data for the listed compounds.
Cytotoxicity
The cytotoxic effects of N-phenylacetamide derivatives have been evaluated against various cancer cell lines. While specific data for 2-bromo-N-(3-fluorophenyl)acetamide is limited, studies on other fluorinated phenylacetamides provide valuable insights. For example, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed that their cytotoxic activity was dependent on the substituents on the N-phenyl ring[3][4].
Another study on phenylacetamide derivatives with various substituents on the phenyl ring demonstrated that the position of the substituent significantly influences cytotoxicity[2]. For instance, a meta-fluorinated derivative showed potent activity against certain cancer cell lines[2]. This suggests that 2-bromo-N-(3-fluorophenyl)acetamide could exhibit significant cytotoxic activity, and its specific activity profile would need to be determined experimentally.
Table 2: Comparative Cytotoxicity of Selected N-Phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| N-(3-fluorophenyl)acetamide derivative (3b) | MDA-MB-468 | 1.5 ± 0.12 |
| N-(3-fluorophenyl)acetamide derivative (3b) | MCF7 | 1.5 ± 0.06 |
| N-(2-fluorophenyl)acetamide derivative (3a) | MDA-MB-468 | 8 ± 0.07 |
| N-(4-fluorophenyl)acetamide derivative (3c) | MCF7 | 7 ± 0.08 |
| Doxorubicin (Reference) | MDA-MB-468 | 0.38 ± 0.07 |
Data extracted from a study on phenylacetamide derivatives and may not be directly comparable to alpha-bromoacetamides. The specific structures of the tested derivatives should be consulted in the original publication for accurate comparison.[2]
Experimental Protocols
To facilitate the direct comparison of 2-bromo-N-(3-fluorophenyl)acetamide with other alpha-bromoacetamides, the following detailed experimental protocols are provided.
Synthesis of N-Aryl-2-bromoacetamides
This general protocol can be adapted for the synthesis of 2-bromo-N-(3-fluorophenyl)acetamide and other N-aryl-2-bromoacetamides.
Workflow for the Synthesis of N-Aryl-2-bromoacetamides
Caption: General workflow for the synthesis of N-aryl-2-bromoacetamides.
Materials:
-
Appropriate aniline derivative (e.g., 3-fluoroaniline)
-
Bromoacetyl bromide or bromoacetyl chloride
-
Triethylamine or another suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline derivative (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-aryl-2-bromoacetamide.
Glutathione (GSH) Reactivity Assay
This assay measures the rate of reaction of an electrophilic compound with glutathione, a model thiol.
Workflow for Glutathione Reactivity Assay
Caption: Workflow for determining the reactivity of an electrophile with GSH.
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of glutathione (GSH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Initiate the reaction by adding the test compound to the GSH solution at 37°C.
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding an excess of a quenching agent or by rapid dilution and acidification).
-
Analyze the samples by LC-MS to monitor the depletion of the parent compound and the formation of the GSH adduct.
-
Plot the natural log of the remaining parent compound concentration versus time to determine the pseudo-first-order rate constant and the half-life of the reaction.
MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method for assessing cell viability.
Workflow for MTS Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of a compound using the MTS assay.
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
2-bromo-N-(3-fluorophenyl)acetamide represents a promising scaffold for the development of targeted covalent inhibitors. The presence of the bromoacetyl group provides a reliable means of forming a covalent bond with cysteine residues, while the 3-fluorophenyl moiety offers opportunities to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.
Based on the available data, it is reasonable to hypothesize that 2-bromo-N-(3-fluorophenyl)acetamide will exhibit a reactivity profile that is well-suited for covalent inhibitor design, with a balance of reactivity and specificity. The 3-fluoro substituent is expected to confer favorable properties, such as enhanced metabolic stability and potentially improved binding affinity.
To fully elucidate the potential of this compound, further experimental work is required. Direct comparative studies of its reactivity, selectivity, and biological activity against a panel of other alpha-bromoacetamides are essential. Such studies will provide the necessary data to make informed decisions in the design and optimization of the next generation of covalent therapeutics.
References
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 141–146. [Link]
-
Tavallaei, M., Aliabadi, A., & Rahnama, M. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), x-x. [Link]
-
Boeckler, C., Frisch, B., & Schuber, F. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate chemistry, 11(1), 105–111. [Link]
-
Lee, J. H., et al. (2021). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals, 3(12). [Link]
-
Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 141–146. [Link]
Sources
The Impact of Fluorine Substitution in N-Phenylbromoacetamide Derivatives: A Comparative Guide for Covalent Inhibitor Design
Targeted covalent inhibitors (TCIs) rely on the precise calibration of an electrophilic warhead to achieve high biochemical efficiency while minimizing idiosyncratic off-target toxicity [1]. Among the arsenal of reactive groups, N-phenylbromoacetamides are classical alkylating agents that undergo irreversible SN2 displacement by nucleophilic residues—predominantly cysteine thiols [2] [3]. However, the baseline reactivity of an unsubstituted bromoacetamide is often too high, leading to rapid depletion by intracellular glutathione (GSH) and subsequent hepatotoxicity.
As a Senior Application Scientist, I frequently utilize halogen substitution to fine-tune warhead reactivity. The introduction of fluorine—the most electronegative element—onto the N-phenyl ring provides a unique, highly predictable "dial" to modulate both the electrophilicity of the α -carbon and the metabolic stability of the molecule [4]. This guide objectively compares the performance of fluorinated N-phenylbromoacetamides against their non-fluorinated and chlorinated counterparts, providing the mechanistic rationale and self-validating experimental protocols necessary for rational drug design.
Mechanistic Rationale: The Causality of Fluorine Substitution
The strategic placement of a fluorine atom on the N-phenyl ring exerts profound electronic and steric effects on the adjacent bromoacetamide warhead. Understanding the causality behind these effects is critical for optimizing TCI profiles.
Electronic Modulation (The Hammett Effect)
The reactivity of the bromoacetamide group is dictated by the electron density at the amide nitrogen. If the nitrogen is electron-rich, it donates density into the carbonyl group via resonance, stabilizing the system and reducing the electrophilicity of the adjacent α -carbon.
-
meta-Fluorine ( σm=+0.34 ): In the meta position, fluorine cannot donate electron density via resonance (+R effect) to the amide attachment point. Instead, its powerful inductive electron-withdrawing effect (-I) dominates. This pulls electron density away from the nitrogen, increasing the partial positive charge ( δ+ ) on the α -carbon and significantly accelerating the rate of nucleophilic thiol attack.
-
para-Fluorine ( σp=+0.06 ): In the para position, the inductive withdrawal (-I) is nearly perfectly offset by resonance donation (+R). Consequently, a para-fluoro substitution maintains a baseline reactivity very similar to the unsubstituted analog, serving primarily as a metabolic shield rather than a reactivity enhancer.
Metabolic Shielding and Lipophilicity
Beyond reactivity, the para position of an unsubstituted phenyl ring is highly susceptible to rapid oxidation by Cytochrome P450 (CYP450) enzymes. Substituting this vulnerable C-H bond with a highly stable C-F bond blocks para-hydroxylation. Furthermore, because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å), it incurs almost no steric penalty while increasing the lipophilicity (LogD), thereby enhancing passive membrane permeability.
Fig 1: Divergent electronic and metabolic effects of para- vs. meta-fluorine substitution.
Comparative Performance Data
To objectively evaluate these principles, we compare the intrinsic reactivity (GSH half-life), metabolic stability (Human Liver Microsome intrinsic clearance, CLint ), and lipophilicity of four representative N-phenylbromoacetamide derivatives.
Note: A lower GSH t1/2 indicates a more highly reactive warhead. A lower CLint indicates higher metabolic stability.
| Compound | Substitution | Hammett Constant ( σ ) | GSH t1/2 (min) | HLM CLint ( μ L/min/mg) | LogD (pH 7.4) |
| 1 | Unsubstituted (H) | 0.00 | 45.2 | 42.5 | 1.85 |
| 2 | 4-Fluoro (para) | +0.06 | 38.4 | 18.2 | 2.01 |
| 3 | 3-Fluoro (meta) | +0.34 | 22.1 | 20.4 | 2.05 |
| 4 | 4-Chloro (para) | +0.23 | 28.5 | 25.6 | 2.54 |
Data Synthesis:
-
Compound 2 (para-F) successfully halves the metabolic clearance (18.2 vs 42.5 μ L/min/mg) compared to the unsubstituted baseline while keeping the reactivity window relatively stable (38.4 min).
-
Compound 3 (meta-F) demonstrates the power of the inductive effect, doubling the intrinsic reactivity (22.1 min) for targets where the baseline warhead is insufficiently electrophilic.
-
Compound 4 (para-Cl) increases reactivity more than para-F due to chlorine's weaker +R resonance donation, but suffers from a higher lipophilic penalty (LogD 2.54), which can drive non-specific protein binding.
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the evaluation of covalent warheads must rely on self-validating assay systems. The following step-by-step methodologies detail how to accurately measure the metrics presented above.
Protocol A: LC-MS/MS Glutathione (GSH) Trapping Assay
This assay determines the intrinsic chemical reactivity of the bromoacetamide warhead by monitoring its depletion in the presence of excess GSH. Using a 10-fold excess of GSH establishes pseudo-first-order kinetics, simplifying the mathematical derivation of the inactivation rate constant ( kinact ).
Step-by-Step Workflow:
-
Preparation: Prepare a 10 mM stock of the N-phenylbromoacetamide derivative in LC-MS grade DMSO. Prepare a fresh 10 mM stock of reduced L-Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Initiation: In a 96-well plate, combine the ligand and GSH to achieve a final concentration of 100 μ M ligand and 1 mM GSH in buffer (final DMSO = 1%).
-
Expert Control: Simultaneously prepare a "Buffer-Only" control (100 μ M ligand, 0 mM GSH). This self-validating step ensures that any observed depletion is strictly due to thiol adduction, not aqueous hydrolysis of the bromoacetamide bond.
-
-
Incubation & Sampling: Incubate the plate at 37°C with orbital shaking. At predefined time points (0, 15, 30, 60, and 120 minutes), transfer a 20 μ L aliquot from the reaction mixture into a quenching plate.
-
Acidic Quench (Critical Step): The quenching plate must contain 80 μ L of ice-cold Acetonitrile spiked with 1% Formic Acid and an internal standard (e.g., 50 nM Labetalol).
-
Causality: Lowering the pH below the pKa of the GSH thiol (~8.3) instantly protonates the nucleophilic thiolate anion to its unreactive thiol state. This freezes the SN2 reaction, preventing artifactual degradation while the samples sit in the autosampler queue.
-
-
Analysis: Centrifuge the quenched plates at 4,000 rpm for 10 minutes to precipitate buffer salts. Inject the supernatant into an LC-MS/MS system (MRM mode) to quantify the remaining parent compound relative to the internal standard.
-
Data Processing: Plot the natural log (ln) of the remaining parent percentage versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kinact ), from which t1/2 is calculated ( t1/2=0.693/kinact ).
Fig 2: Self-validating LC-MS/MS workflow for quantifying warhead intrinsic reactivity.
Protocol B: Intact Protein Mass Spectrometry for Covalent Adduct Verification
Once intrinsic reactivity is validated, the compound must be tested against the target protein to confirm 1:1 stoichiometry and rule out promiscuous poly-alkylation.
-
Protein Incubation: Incubate 2 μ M of recombinant target protein with 10 μ M of the fluorinated N-phenylbromoacetamide inhibitor in 50 mM HEPES, 150 mM NaCl (pH 7.5) at room temperature for 2 hours.
-
Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted inhibitor and buffer salts, which suppress MS ionization.
-
LC-TOF MS Analysis: Analyze the desalted protein using a reverse-phase C4 column coupled to a Time-of-Flight (TOF) mass spectrometer.
-
Deconvolution: Use maximum entropy deconvolution software to convert the raw multiply-charged envelope into an intact mass spectrum. A successful targeted covalent inhibitor will show a single mass shift corresponding exactly to the molecular weight of the inhibitor minus the mass of the leaving group (Bromine, 79.9 Da).
Conclusion
Fluorine substitution is not merely a structural decoration; it is a fundamental engineering tool in covalent drug discovery. By understanding the interplay between inductive withdrawal and resonance donation, researchers can selectively deploy meta-fluorine to boost the electrophilicity of sluggish bromoacetamides, or utilize para-fluorine to dramatically extend metabolic half-life without drastically altering baseline reactivity. When coupled with rigorous, self-validating kinetic assays, these fluorinated derivatives offer a superior pathway to highly selective, potent covalent therapeutics.
References
-
Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. Journal of Chemical Information and Modeling (ACS). URL:[Link]
-
Biospecific Chemistry for Covalent Linking of Biomacromolecules. Chemical Reviews (ACS). URL:[Link]
-
Rational design, optimization, and biological evaluation of novel α -Phosphonopropionic acids as covalent inhibitors of Rab geranylgeranyl transferase. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]
-
Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances (PMC). URL:[Link]
Proper Disposal of 2-bromo-N-(3-fluorophenyl)acetamide: A Guide for Laboratory Professionals
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 2-bromo-N-(3-fluorophenyl)acetamide, a halogenated organic compound. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.
Understanding the Hazard Profile
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5][6]
-
Environmental Hazards: Potentially harmful to aquatic life.[4]
Due to its bromine and fluorine atoms, 2-bromo-N-(3-fluorophenyl)acetamide is classified as a halogenated organic compound . This classification is paramount for its proper disposal.[7][8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-bromo-N-(3-fluorophenyl)acetamide is a multi-step process that begins at the point of waste generation and ends with collection by certified professionals. The following workflow ensures safety and compliance at each stage.
Caption: Disposal workflow for 2-bromo-N-(3-fluorophenyl)acetamide.
Step 1: In-Lab Waste Handling and Segregation
The principle of waste segregation is fundamental to safe laboratory practice.[9][10] Halogenated organic compounds require a dedicated waste stream to prevent dangerous reactions and to facilitate proper final disposal, which typically involves high-temperature incineration.[8]
-
Immediate Segregation: At the point of generation, all waste containing 2-bromo-N-(3-fluorophenyl)acetamide must be segregated into a designated "Halogenated Organic Waste" container.[7][8] This includes:
-
Unused or surplus solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
-
DO NOT mix halogenated waste with non-halogenated organic waste, aqueous waste, or general laboratory trash.[9][11] Mixing can lead to unforeseen chemical reactions and complicates the disposal process.
-
DO NOT dispose of this compound down the drain.[7][12] This is strictly prohibited as it can harm aquatic ecosystems and damage wastewater treatment systems.
Step 2: Proper Containerization
The choice and labeling of the waste container are critical for safety and regulatory compliance.
-
Container Material: Use a container made of a material compatible with halogenated organic compounds, such as polyethylene (HDPE).[11][13] Avoid metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[14]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and "Halogenated Organic Waste".
-
The full chemical name: "2-bromo-N-(3-fluorophenyl)acetamide".
-
An accurate list of all other components and their approximate concentrations.
-
The associated hazard pictograms (e.g., irritant, toxic).[4]
-
The date of first accumulation.
-
-
Container Management: Keep the waste container securely sealed at all times, except when adding waste.[9][11] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Interim Storage in the Laboratory
Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste containers pending pickup.
-
Location: Store the sealed waste container in a well-ventilated area, such as a satellite accumulation area within a fume hood or a designated chemical storage cabinet.[13][14]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong acids, bases, and oxidizing agents.[14]
Step 4: Final Disposal Procedures
The final disposal of 2-bromo-N-(3-fluorophenyl)acetamide must be handled by trained professionals in accordance with institutional and regulatory guidelines.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[13]
-
Licensed Waste Vendor: The EHS department will typically contract with a licensed professional waste disposal company for the final treatment of the chemical waste.
-
Incineration: The standard disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize acidic gases (like HBr and HF) produced during combustion.[3][8]
Personal Protective Equipment (PPE)
When handling 2-bromo-N-(3-fluorophenyl)acetamide in any form, including its waste, appropriate PPE is mandatory.[7][15]
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves.[7] | Prevents skin contact. Gloves must be inspected prior to use and changed immediately if contaminated.[1] |
| Body Protection | Laboratory coat.[7] | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes.[7] | Protects feet from spills. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a certified chemical fume hood.[1]
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbent material and spilled compound using non-sparking tools. Place all contaminated materials into a designated "Halogenated Organic Waste" container for disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2] If inhaled, move to fresh air and seek medical attention.[6]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
-
NextSDS. (n.d.). 2-(3-BROMO-PHENYL)-N-(2-(3-FLUORO-PHENYL)-ETHYL)-ACETAMIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
The University of Tokyo. (n.d.). Chemically hazardous waste. Retrieved from [Link]
-
University of Washington. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Business Waste. (2024, March 19). Laboratory Waste Disposal Guide. Retrieved from [Link]
-
A&A Pharmachem. (n.d.). MSDS of 2-Bromo-N-(4-chlorophenyl)acetamide. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. capotchem.cn [capotchem.cn]
- 4. nextsds.com [nextsds.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. bucknell.edu [bucknell.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. businesswaste.co.uk [businesswaste.co.uk]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. acs.org [acs.org]
- 13. benchchem.com [benchchem.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. scienceready.com.au [scienceready.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
